molecular formula C24H27ClN6O4S B15621550 AR Degrader-1

AR Degrader-1

Katalognummer: B15621550
Molekulargewicht: 531.0 g/mol
InChI-Schlüssel: CQTUQCNGOOHWFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AR Degrader-1 is a useful research compound. Its molecular formula is C24H27ClN6O4S and its molecular weight is 531.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H27ClN6O4S

Molekulargewicht

531.0 g/mol

IUPAC-Name

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-(4-ethenylsulfonylpiperazin-1-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C24H27ClN6O4S/c1-2-36(33,34)31-13-11-30(12-14-31)23-10-9-22(28-29-23)24(32)27-18-4-7-19(8-5-18)35-20-6-3-17(16-26)21(25)15-20/h2-3,6,9-10,15,18-19H,1,4-5,7-8,11-14H2,(H,27,32)

InChI-Schlüssel

CQTUQCNGOOHWFV-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AR Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Degrader-1, also identified as Compound ML 2-9, is a novel monovalent molecular glue degrader of the Androgen Receptor (AR).[1][2][3] Its mechanism of action represents a significant advancement in the field of targeted protein degradation, offering a potential therapeutic strategy for prostate cancer and other androgen-dependent diseases. Unlike traditional inhibitors that block the function of a protein, this compound facilitates the complete removal of the AR protein from the cell. This guide provides a comprehensive technical overview of its core mechanism, supported by available preclinical data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Molecular Glue-Mediated Degradation

This compound functions as a molecular glue, a small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] In the case of this compound, the key players are the Androgen Receptor and the DDB1- and CUL4-Associated Factor 16 (DCAF16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2]

The core mechanism can be summarized in the following steps:

  • Binding to DCAF16: this compound possesses a vinylsulfonyl piperazine (B1678402) handle that covalently binds to a cysteine residue within DCAF16.[4] This interaction modifies the surface of DCAF16.

  • Ternary Complex Formation: The newly formed this compound-DCAF16 complex presents a novel interface that is recognized by the Androgen Receptor. This leads to the formation of a stable ternary complex: AR - this compound - DCAF16.

  • Ubiquitination of AR: The recruitment of AR to the DCAF16-CUL4-DDB1 E3 ligase complex brings it into close proximity with the ubiquitin-conjugating enzymes (E2) associated with the complex. This results in the poly-ubiquitination of the Androgen Receptor.

  • Proteasomal Degradation: The poly-ubiquitin chain acts as a signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the ubiquitinated Androgen Receptor into small peptides.

This process effectively eliminates the AR protein from the cell, thereby abrogating its downstream signaling pathways that are crucial for the growth and survival of androgen-dependent cancer cells.

Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Degradation Process AR_Degrader_1 This compound (ML 2-9) DCAF16 DCAF16 (E3 Ligase Substrate Receptor) AR_Degrader_1->DCAF16 Covalent Binding Ternary_Complex AR - Degrader - DCAF16 Ternary Complex CUL4_DDB1 CUL4-DDB1 E3 Ligase Complex DCAF16->CUL4_DDB1 Forms Complex Androgen_Receptor Androgen Receptor (Target Protein) Androgen_Receptor->Ternary_Complex Recruitment Ubiquitin Ubiquitin (Ub) Ubiquitinated_AR Poly-ubiquitinated AR Ubiquitin->Ubiquitinated_AR Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->Ubiquitinated_AR Poly-ubiquitination Ubiquitinated_AR->Proteasome Recognition & Degradation

Diagram 1: Mechanism of this compound mediated protein degradation.

Quantitative Data Summary

The preclinical evaluation of this compound (ML 2-9) has provided quantitative data on its efficacy and selectivity.

ParameterCell LineValueReference
AR Degradation LNCaPSignificant degradation at 1 µM[4]
Proteomic Selectivity LNCaPSelective for AR with only 7 other proteins significantly reduced[4]
Cytotoxicity LNCaPNo obvious cytotoxicity observed[1][2]

Downstream Signaling Effects

By promoting the degradation of the Androgen Receptor, this compound effectively shuts down AR-dependent signaling pathways. The primary downstream consequence is the reduced transcription of AR target genes, which are critical for the proliferation and survival of prostate cancer cells. Quantitative proteomic analysis of LNCaP cells treated with this compound (ML 2-9) at a concentration of 1 µM for 24 hours demonstrated a selective reduction in AR protein levels.[4] Among the other proteins with reduced levels were CDK1, a key regulator of the cell cycle, suggesting a potential impact on cell cycle progression as a downstream effect of AR degradation.[4]

Downstream Signaling Effects of this compound AR_Degrader_1 This compound AR_Degradation Androgen Receptor Degradation AR_Degrader_1->AR_Degradation Induces AR_Signaling_Blocked AR Signaling Pathway Inhibited AR_Degradation->AR_Signaling_Blocked Reduced_Transcription Reduced Transcription of AR Target Genes AR_Signaling_Blocked->Reduced_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Reduced_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Reduced_Transcription->Apoptosis Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Diagram 2: Downstream consequences of AR degradation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot Analysis for AR Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of the Androgen Receptor protein in cells treated with this compound.

  • Cell Culture and Treatment:

    • LNCaP prostate cancer cells are cultured in appropriate media.

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 1 µM) for a specified duration (e.g., 24 hours).[4]

  • Cell Lysis:

    • After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are collected and centrifuged to pellet cell debris.

  • Protein Quantification:

    • The protein concentration of the supernatant is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are mixed with Laemmli buffer and boiled.

    • Samples are loaded onto a polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the Androgen Receptor. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • The membrane is treated with an enhanced chemiluminescence (ECL) substrate.

    • The chemiluminescent signal is detected using a digital imaging system.

    • The intensity of the bands corresponding to AR and the loading control are quantified using image analysis software. The level of AR is normalized to the loading control to determine the extent of degradation.

Western Blot Experimental Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation (Anti-AR) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis & Quantification Detection->Analysis End End Analysis->End

Diagram 3: Workflow for Western Blot analysis of AR degradation.
Quantitative Mass Spectrometry-Based Proteomics

This protocol is used to assess the selectivity of this compound by quantifying changes in the entire proteome of treated cells.

  • Sample Preparation:

    • LNCaP cells are treated with DMSO or this compound (1 µM) for 24 hours in biological triplicate.[4]

    • Cells are harvested, and proteins are extracted and quantified.

  • Protein Digestion and Tandem Mass Tag (TMT) Labeling:

    • Proteins from each sample are digested into peptides using trypsin.

    • Peptides from each sample are labeled with a unique isobaric Tandem Mass Tag (TMT) reagent. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • The labeled peptide samples are pooled and subjected to liquid chromatography to separate the peptides.

    • The separated peptides are then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis:

    • The MS/MS data is used to identify the peptides and, consequently, the proteins present in the samples.

    • The relative abundance of each protein in the different treatment groups is determined by comparing the reporter ion intensities from the TMT labels.

    • Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon treatment with this compound.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding:

    • LNCaP cells are seeded into 96-well plates at a specific density.

  • Compound Treatment:

    • After overnight incubation, cells are treated with a range of concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation:

    • The cells are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis:

    • The luminescence readings from the treated wells are normalized to the vehicle control wells to determine the percentage of cell viability.

    • The data is plotted as a dose-response curve to determine the concentration of this compound that inhibits cell growth by 50% (IC50). The research on ML 2-9 did not report cytotoxicity in LNCaP cells.[4]

Conclusion

This compound (Compound ML 2-9) represents a promising new modality for targeting the Androgen Receptor. Its mechanism as a molecular glue that co-opts the DCAF16 E3 ligase to induce the proteasomal degradation of AR offers a distinct and potentially more effective approach than traditional AR antagonists. The preclinical data, while still early, demonstrates potent and selective degradation of AR without significant cytotoxicity. The detailed experimental protocols provided herein serve as a guide for researchers seeking to further investigate and build upon these findings. Future studies will be crucial to fully elucidate the downstream signaling consequences and to evaluate the therapeutic potential of this and other DCAF16-based AR degraders in relevant in vivo models.

References

AR Degrader-1: An In-depth Technical Guide to a Novel Molecular Glue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Androgen Receptor (AR) remains a pivotal target in the treatment of prostate cancer. However, the emergence of resistance to conventional AR antagonists necessitates the development of novel therapeutic strategies. Molecular glue degraders represent a promising new class of therapeutics that induce the degradation of target proteins rather than merely inhibiting them. This technical guide focuses on AR Degrader-1 (also known as Compound ML 2-9), a monovalent molecular glue that promotes the degradation of the Androgen Receptor by co-opting the E3 ubiquitin ligase DCAF16. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Introduction to this compound as a Molecular Glue

This compound is a small molecule that functions as a "molecular glue," inducing proximity between the Androgen Receptor and DCAF16, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3] Unlike traditional bivalent PROTACs (Proteolysis Targeting Chimeras), which consist of two ligands connected by a linker, monovalent molecular glues are smaller molecules that create a new protein-protein interaction surface.[3] This induced proximity leads to the ubiquitination of AR and its subsequent degradation by the proteasome.[3] This approach offers a potential advantage in overcoming resistance mechanisms associated with AR mutations that can impair the binding of conventional antagonists.

Mechanism of Action: The AR-DCAF16 Axis

The primary mechanism of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

  • Binding and Ternary Complex Formation: this compound first binds to either the Androgen Receptor or the DCAF16 E3 ligase substrate receptor. This initial binding event promotes a conformational change that creates a novel interface, facilitating the formation of a stable ternary complex between AR, this compound, and DCAF16.[3]

  • Ubiquitination: Once the ternary complex is formed, the CUL4-DDB1 E3 ligase, of which DCAF16 is a component, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the Androgen Receptor.

  • Proteasomal Degradation: The polyubiquitinated Androgen Receptor is then recognized by the 26S proteasome, which unfolds and degrades the receptor into smaller peptides, effectively eliminating it from the cell.

AR_Degrader_1_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation AR Androgen Receptor (AR) Ternary_Complex AR - this compound - DCAF16 ARD1 This compound (ML 2-9) ARD1->AR Binds to DCAF16 DCAF16 ARD1->DCAF16 Binds to CUL4_DDB1 CUL4-DDB1 E3 Ligase Complex DCAF16->CUL4_DDB1 Part of Ub Ubiquitin CUL4_DDB1->Ub Activates & Transfers Ub->Ternary_Complex Polyubiquitination of AR Proteasome 26S Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades Ternary_Complex->CUL4_DDB1 Ternary_Complex->Proteasome Targeted for Degradation

Caption: Signaling pathway of this compound. (Within 100 characters)

Quantitative Data

The efficacy of AR degraders is typically quantified by their ability to reduce the levels of the target protein in cellular assays. Key metrics include the DC50 (concentration for 50% maximal degradation) and Dmax (maximum percentage of degradation).

Table 1: In Vitro Degradation Profile of this compound (ML 2-9)

CompoundCell LineAssayMetricValueReference
This compound (ML 2-9)LNCaPWestern BlotSignificant AR degradationObserved at 24h[3]
This compound (ML 2-9)LNCaPProteomicsSelective AR degradation>4-fold reduction[3]

Table 2: Comparative In Vitro Activity of Other AR Degraders

CompoundTarget E3 LigaseCell LineDC50DmaxReference
ARCC-4VHLVCaP5 nM>95%[4]
ARD-266VHLLNCaP, VCaP, 22Rv10.2 - 1 nM>95%[5]
ARD-2585CereblonVCaP, LNCaP≤0.1 nMNot Reported[6]
(Rac)-GDC-2992Not SpecifiedVCaP10 nMNot Reported[2]
AR Degrader-2Not SpecifiedVCaP0.3 - 0.5 µMNot Reported[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and similar molecules.

Western Blotting for AR Degradation

This protocol is for assessing the reduction in AR protein levels following treatment with a degrader.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment (e.g., LNCaP cells) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR & Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection & Imaging H->I J 10. Data Analysis (Quantify Band Intensity) I->J

Caption: Workflow for Western Blotting. (Within 100 characters)

Methodology:

  • Cell Culture and Treatment:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 24 hours.[3]

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against AR and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system and quantify the band intensities.[7]

Quantitative Proteomics for Selectivity Profiling

This protocol is used to assess the selectivity of the degrader across the entire proteome.

Methodology:

  • Sample Preparation:

    • Treat LNCaP cells with this compound (1 µM) or DMSO for 24 hours in biological triplicate.[3]

    • Lyse the cells and quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using a method like Filter-Aided Sample Preparation (FASP).[8]

  • Tandem Mass Tag (TMT) Labeling:

    • Label the peptide samples from different treatment groups with isobaric TMT reagents for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples and analyze them by nano LC-MS/MS. The peptides are separated by liquid chromatography and then fragmented and analyzed in a mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • Determine the relative abundance of each protein in the this compound treated samples compared to the control.

    • Identify proteins with significantly altered levels to assess the selectivity of the degrader.[3]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of the degrader to the target protein in a cellular context.[9][10][11]

Methodology:

  • Cell Treatment: Treat intact cells with the degrader or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are generally more stable at higher temperatures.[10]

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.[9]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP can be used to demonstrate the degrader-induced interaction between the target protein (AR) and the E3 ligase component (DCAF16).[6][12]

Methodology:

  • Cell Treatment: Treat cells expressing tagged versions of AR and/or DCAF16 with the degrader and a proteasome inhibitor (to prevent degradation of the complex).

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Use an antibody against one of the proteins (e.g., anti-AR) to pull it down from the lysate, along with any interacting partners.

  • Western Blotting: Elute the proteins from the beads and analyze the eluate by Western blotting using an antibody against the other protein (e.g., anti-DCAF16) to confirm their interaction.[12]

Conclusion

This compound (ML 2-9) exemplifies the potential of molecular glue degraders as a novel therapeutic modality for prostate cancer. By inducing the degradation of the Androgen Receptor through the recruitment of the DCAF16 E3 ligase, it offers a distinct mechanism of action that may overcome resistance to existing therapies. The experimental protocols detailed in this guide provide a framework for the characterization and evaluation of this and other molecular glue degraders, facilitating further research and development in this exciting field. The continued exploration of such molecules holds significant promise for advancing the treatment of prostate cancer and other diseases driven by aberrant protein function.

References

The Role of DCAF16 E3 Ligase in AR Degrader-1 Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and activity of AR Degrader-1 (also known as ML 2-9), a molecular glue degrader that targets the Androgen Receptor (AR) for degradation via the DCAF16 E3 ligase. This document details the core signaling pathways, quantitative performance data, and the experimental protocols used to characterize this interaction, offering valuable insights for researchers in targeted protein degradation and prostate cancer drug development.

Core Mechanism: DCAF16-Mediated Degradation of the Androgen Receptor

This compound is a monovalent molecular glue that induces proximity between the Androgen Receptor and the DDB1-CUL4-Associated Factor 16 (DCAF16), a substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex.[1][2][3][4] By facilitating the formation of a ternary complex between AR and DCAF16, this compound co-opts the cellular ubiquitin-proteasome system to polyubiquitinate and subsequently degrade the AR protein.[5] This mechanism of action is distinct from traditional AR antagonists and offers a potential strategy to overcome resistance mechanisms in prostate cancer.[5]

The degradation of AR is dependent on the activity of the CUL4-DCAF16 E3 ligase complex and the proteasome. Inhibition of the proteasome has been shown to rescue the degradation of AR induced by similar degraders, confirming the involvement of this pathway.[6]

DCAF16_AR_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination & Degradation AR_Degrader_1 This compound (ML 2-9) Ternary_Complex AR : this compound : DCAF16 Ternary Complex AR_Degrader_1->Ternary_Complex Binds to AR & DCAF16 AR Androgen Receptor (AR) AR->Ternary_Complex DCAF16_Complex CUL4-DDB1-DCAF16 E3 Ligase Complex DCAF16_Complex->Ternary_Complex Ubiquitination Poly-Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proximity Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades

Figure 1: Signaling pathway of AR degradation mediated by this compound and DCAF16 E3 ligase.

Quantitative Data on this compound Activity

The activity of this compound has been characterized by its ability to induce dose-dependent degradation of the Androgen Receptor in prostate cancer cell lines.

Table 1: Summary of this compound (ML 2-9) Activity

ParameterCell LineValueObservationsReference
AR Degradation LNCaPDose-dependentSignificant degradation observed at concentrations as low as 0.1 µM, with a notable "hook effect" at higher concentrations where degradation becomes less efficient.--INVALID-LINK--
Proteome Selectivity LNCaPHighly Selective for ARTMT-based quantitative proteomics at 1 µM for 24 hours showed that AR was the most significantly downregulated protein. Only 7 other proteins were reduced in levels by more than 4-fold.--INVALID-LINK--
Cytotoxicity LNCaPNo obvious cytotoxicityCell viability was not significantly affected by treatment with this compound.[2][3][4]

Note: Explicit DC50 and Dmax values for this compound (ML 2-9) are not provided in the primary literature. The dose-dependent degradation is based on Western blot analysis from the cited publication.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Line: LNCaP human prostate cancer cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound: For degradation studies, LNCaP cells are seeded and allowed to adhere. The cells are then treated with the desired concentrations of this compound (ML 2-9) or DMSO as a vehicle control for the indicated times (e.g., 24 hours).

Western Blotting for AR Degradation

This protocol is used to assess the levels of AR protein in cells following treatment with this compound.

Western_Blot_Workflow Start LNCaP Cell Culture & Treatment with This compound Lysis Cell Lysis (RIPA Buffer) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-AR, anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Figure 2: Experimental workflow for Western blotting to detect AR degradation.
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against AR and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Band intensities are quantified using image analysis software, and AR levels are normalized to the loading control.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol can be adapted to show the interaction between AR and DCAF16 in the presence of this compound.

  • Cell Treatment and Lysis: LNCaP cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Cells are then lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against either AR or a tag on an overexpressed DCAF16 (e.g., HA-DCAF16) overnight at 4°C. Protein A/G magnetic beads are then added to pull down the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are analyzed by Western blotting using antibodies against AR and DCAF16 to detect the co-immunoprecipitated protein.

In Vitro Ubiquitination Assay

This assay can be used to demonstrate the DCAF16-dependent ubiquitination of AR in the presence of this compound.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and a reaction buffer.

  • Addition of Components: Recombinant purified AR, CUL4-DDB1-DCAF16 complex, and this compound (or DMSO control) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.

  • Termination of Reaction: The reaction is stopped by adding SDS-PAGE loading buffer and boiling.

  • Western Blotting: The reaction products are separated by SDS-PAGE and analyzed by Western blotting using an anti-AR antibody to detect the higher molecular weight smear indicative of polyubiquitination.

Ubiquitination_Assay_Workflow Start Prepare Reaction Mix: E1, E2, Ubiquitin, ATP Components Add: - Recombinant AR - CUL4-DDB1-DCAF16 - this compound Start->Components Incubation Incubate at 37°C Components->Incubation Termination Stop Reaction (add SDS buffer & boil) Incubation->Termination Analysis Analyze by Western Blot (anti-AR antibody) Termination->Analysis

Figure 3: Workflow for an in vitro ubiquitination assay.
Quantitative Proteomics (TMT-based)

This protocol is used to assess the global proteome changes upon treatment with this compound to determine its selectivity.

  • Cell Culture and Lysis: LNCaP cells are treated with this compound or DMSO. After treatment, cells are lysed, and proteins are extracted.

  • Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

  • Tandem Mass Tag (TMT) Labeling: Peptides from each condition are labeled with different isobaric TMT reagents.

  • Sample Pooling and Fractionation: The labeled peptide samples are combined and fractionated by high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS data is processed using a proteomics software suite to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is determined based on the reporter ion intensities from the TMT labels.

Conclusion

This compound (ML 2-9) represents a promising molecular glue degrader that selectively targets the Androgen Receptor for degradation through the recruitment of the DCAF16 E3 ligase. The data indicates a potent and selective degradation of AR in prostate cancer cells without significant cytotoxicity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanism and efficacy of this compound and similar molecules in the context of targeted protein degradation and the development of novel cancer therapeutics. Further optimization to mitigate the hook effect and detailed in vivo studies will be crucial for its therapeutic development.

References

An In-Depth Technical Guide to Androgen Receptor Degraders in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Androgen Receptor (AR) degraders, a promising class of molecules in development for the treatment of prostate cancer, particularly in cases of resistance to current therapies. We will delve into the core mechanisms of action, present key quantitative data for prominent AR degraders, provide detailed experimental protocols for their evaluation, and visualize the critical signaling pathways and experimental workflows.

Introduction to Androgen Receptor Degraders

The Androgen Receptor (AR) is a crucial driver of prostate cancer cell growth and survival. While AR-targeted therapies have been a cornerstone of treatment, resistance often emerges through mechanisms such as AR mutations, amplification, and the expression of splice variants. AR degraders represent a novel therapeutic strategy designed to overcome this resistance by eliminating the AR protein entirely, rather than simply inhibiting its function.

There are two primary classes of AR degraders currently under investigation:

  • Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that consist of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent degradation of the AR by the proteasome.

  • Molecular Glues: These are smaller molecules that induce a novel interaction between the AR and an E3 ligase, leading to the same outcome of AR degradation through the ubiquitin-proteasome system.

This guide will focus on key examples from both classes, providing a comparative analysis of their preclinical and clinical data.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of prominent AR degraders.

Table 1: In Vitro Activity of AR Degraders in Prostate Cancer Cell Lines
CompoundTypeCell LineDC50 (nM)Dmax (%)IC50 (nM)E3 Ligase RecruitedReference(s)
ARV-110 (Bavdegalutamide) PROTACVCaP~1>95%~1.8Cereblon (CRBN)[1][2]
LNCaP~1>95%~10 (PSA synthesis)Cereblon (CRBN)[1]
ARD-61 PROTACLNCaP, VCaP, 22Rv10.2-1>90%Potent growth inhibitionvon Hippel-Lindau (VHL)[3]
AR Degrader-1 (ML 2-9) Molecular GlueLNCaP≤100Not SpecifiedNot SpecifiedDCAF16[3][4]
AR Degrader-2 Molecular GlueVCaP300-500Not SpecifiedNot SpecifiedNot Specified[5]
ARD-2051 PROTACLNCaP, VCaP0.6Not SpecifiedNot SpecifiedCereblon (CRBN)[5]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of AR Degraders in Prostate Cancer Xenograft Models
CompoundModelDosingTumor Growth Inhibition (TGI)AR Degradation in TumorReference(s)
ARV-110 (Bavdegalutamide) VCaP Xenograft1 mg/kg, PO, QDNot Specified>90%[6]
ARD-61 LNCaP Xenograft25-50 mg/kg, IP, 5 days/weekSignificantSustained for up to 48h post-dose[7]
VCaP Xenograft25-50 mg/kg, IP, 5 days/weekSignificantNot Specified[7]
CWR-R1 EnzR Xenograft50 mg/kg, IP, 5 days/weekEffective in enzalutamide-resistant modelNot Specified[7]

PO: Per os (oral administration), QD: Once daily, IP: Intraperitoneal.

Table 3: Clinical Activity of ARV-766 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Clinical EndpointPatient PopulationResultReference(s)
PSA50 Response Patients with AR LBD mutations42-50%[8][9]
RECIST Partial Response RECIST-evaluable patients with AR LBD mutations1 confirmed, 1 unconfirmed (out of 4)[9][10]

PSA50: ≥50% decline in Prostate-Specific Antigen levels. AR LBD: Androgen Receptor Ligand-Binding Domain.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of AR degraders.

Western Blot Analysis for AR Degradation

Objective: To determine the dose-dependent and time-course effects of an AR degrader on AR protein levels in prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Cell culture reagents

  • AR degrader compound and vehicle (e.g., DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR, Anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the AR degrader or vehicle for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

Objective: To assess the functional consequence of AR degradation by measuring the mRNA levels of AR-regulated genes.

Materials:

  • Treated cell lysates (from a similar experimental setup as the Western blot)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for AR target genes (e.g., PSA (KLK3), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Primer Sequences (Example):

  • PSA (KLK3)

    • Forward: 5'- CCCACTGCATCAGGAACAAA -3'

    • Reverse: 5'- GAGCGGGTGTGGGAAGCT -3'[11]

  • TMPRSS2

    • Forward: 5'- CACGGACTGGATTTATCGACAA -3'

    • Reverse: 5'- CGTCAAGGACGAAGACCATGT -3'[11]

  • GAPDH (as a reference gene)

    • Forward: 5'- GAAGGTGAAGGTCGGAGTC -3'

    • Reverse: 5'- GAAGATGGTGATGGGATTTC -3'

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of AR degraders on the proliferation and viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • AR degrader compound

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with serial dilutions of the AR degrader. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 72-120 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.[12]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & HSP Dissociation AR_in_nucleus AR Dimer AR_active->AR_in_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_in_nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Proteins for Cell Growth & Survival mRNA->Protein Translation

Caption: Simplified Androgen Receptor (AR) signaling pathway in prostate cancer.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System PROTAC AR PROTAC AR Androgen Receptor (AR) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degradation AR Degradation Proteasome->Degradation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A AR Degradation Assay (Western Blot) Determine DC50 & Dmax B Cell Viability Assay (MTS) Determine IC50 A->B C AR Target Gene Expression (qPCR) Confirm functional pathway inhibition B->C D Pharmacodynamics Study Confirm AR degradation in tumors C->D Proceed with potent compounds E Xenograft Efficacy Study Evaluate tumor growth inhibition D->E

References

Technical Guide: Preclinical Profile of the Androgen Receptor Degrader ARV-110 (Bavdegalutamide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The term "AR Degrader-1" is a general descriptor for a class of molecules designed to degrade the androgen receptor (AR). This guide provides an in-depth overview of the preclinical data for a specific, well-characterized AR degrader, ARV-110 (bavdegalutamide). ARV-110 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that has undergone extensive preclinical evaluation and has advanced into clinical trials for the treatment of prostate cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, summarizing key preclinical findings, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action: PROTAC-Mediated AR Degradation

ARV-110 is a PROTAC designed to selectively target and induce the degradation of the androgen receptor. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] In the case of ARV-110, it effectively removes AR protein from cancer cells, thereby inhibiting AR signaling, a key driver of prostate cancer progression.[1][3]

Signaling Pathway Diagram

ARV_110_Mechanism cluster_cell Prostate Cancer Cell cluster_downstream Downstream Effects ARV110 ARV-110 Ternary_Complex Ternary Complex (AR-ARV110-E3) ARV110->Ternary_Complex Binds to AR AR Androgen Receptor (AR) (Wild-type & Mutants) AR->Ternary_Complex Proteasome Proteasome AR->Proteasome Targeted for degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by ARV-110 Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination->AR Tags AR for degradation Ub Ubiquitin (Ub) Ub->Ubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades AR AR_Signaling AR Signaling Inhibition Degraded_AR->AR_Signaling PSA_Suppression PSA Expression Suppression AR_Signaling->PSA_Suppression Apoptosis Induction of Apoptosis AR_Signaling->Apoptosis Proliferation_Inhibition Cell Proliferation Inhibition AR_Signaling->Proliferation_Inhibition

Caption: Mechanism of action of ARV-110 as a PROTAC AR degrader.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of ARV-110.

Table 1: In Vitro Activity of ARV-110
ParameterCell LineValueReference
DC50 (50% Degradation Concentration) LNCaP~1 nM[4]
VCaP< 1 nM[3][4]
AR Degradation VCaP (4 hours post-administration)~90% degradation (10% AR remaining)[4]
IC50 (PSA Synthesis Inhibition) LNCaP (overexpressing wild-type AR)10 nM[4]
Apoptosis Induction LNCaP50-100x more potent than enzalutamide[4]
Table 2: In Vivo Efficacy of ARV-110 in Xenograft Models
Animal ModelTreatmentAR Protein ReductionTumor Growth Inhibition (TGI)Reference
VCaP Xenograft (Mouse) 0.3 mg/kg PO QD (3 days)70%69%[4]
1 mg/kg PO QD (3 days)87%101%[4]
3 mg/kg PO QD (3 days)90%109%[4]
VCaP Xenograft (Mouse, long-term, castrate, enzalutamide-resistant) Not specified>90% (at 1 mg/kg PO QD)Significant inhibition[3]
Non-castrated Mice 1 mg/kg PONot specified60%[4]
3 mg/kg PONot specified67%[4]
10 mg/kg PONot specified70%[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of ARV-110 are outlined below.

In Vitro AR Degradation Assay
  • Cell Lines: Prostate cancer cell lines such as LNCaP and VCaP were utilized.[4]

  • Treatment: Cells were treated with varying concentrations of ARV-110 for specified durations (e.g., 4 hours).[4]

  • Lysis and Protein Quantification: Post-treatment, cells were lysed, and total protein concentration was determined using a standard assay (e.g., BCA assay).

  • Western Blot Analysis: Equal amounts of protein lysates were separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for the androgen receptor and a loading control (e.g., β-actin).

  • Detection and Quantification: Membranes were incubated with corresponding secondary antibodies and visualized using a chemiluminescence detection system. Band intensities were quantified using densitometry software to determine the percentage of AR protein degradation relative to vehicle-treated controls.

Xenograft Tumor Growth Inhibition Studies
  • Animal Models: Immunocompromised mice (e.g., SCID mice) were used.

  • Tumor Implantation: VCaP prostate cancer cells were subcutaneously implanted into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a specified size (e.g., 150-200 mm³), after which the animals were randomized into treatment and control groups.

  • Drug Administration: ARV-110 was administered orally (PO) once daily (QD) at various doses.[3][4] The vehicle control was administered to the control group.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. AR protein levels in tumor tissues were also assessed at the end of the study.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start implant Subcutaneous Implantation of VCaP Cells in Mice start->implant growth Tumor Growth to 150-200 mm³ implant->growth randomize Randomization of Mice into Treatment Groups growth->randomize treat_arv110 Oral Administration of ARV-110 (QD) randomize->treat_arv110 treat_vehicle Oral Administration of Vehicle (QD) randomize->treat_vehicle measure Regular Tumor Volume Measurement treat_arv110->measure treat_vehicle->measure endpoint Study Endpoint Reached measure->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi protein_analysis Analyze AR Protein Levels in Tumors endpoint->protein_analysis end End tgi->end protein_analysis->end

Caption: Workflow for in vivo xenograft studies of ARV-110.

Selectivity and Resistance Profile

  • Selectivity: Preclinical studies have demonstrated the selectivity of ARV-110 for the androgen receptor. In a panel of 4,000 proteins in VCaP cells, ARV-110 at 10 nM only degraded AR.[4] Furthermore, in MCF-7 breast cancer cells, ARV-110 selectively degraded AR but not the glucocorticoid receptor (GR).[4]

  • Activity Against Mutants: Dysregulation in AR signaling can lead to resistance to standard treatments for prostate cancer.[4] ARV-110 has been shown to effectively degrade clinically relevant mutant AR proteins, including those that confer resistance to therapies like enzalutamide.[3][4] It has demonstrated efficacy in enzalutamide-resistant models.[3][4]

Conclusion

The preclinical data for ARV-110 (bavdegalutamide) demonstrate its potential as a potent and selective androgen receptor degrader. Its ability to effectively degrade both wild-type and mutant forms of the AR, leading to significant anti-tumor activity in various preclinical models, provides a strong rationale for its clinical development in the treatment of prostate cancer, particularly in castration-resistant settings. The data summarized in this guide highlight the promising profile of this first-in-class PROTAC AR degrader.

References

Overcoming Enzalutamide Resistance in Prostate Cancer: A Technical Guide to AR Degrader-1 and a New Generation of Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzalutamide (B1683756), a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), is often rendered ineffective by the development of resistance, frequently driven by alterations in the androgen receptor (AR). This technical guide provides an in-depth analysis of the mechanisms underlying enzalutamide resistance and explores the therapeutic potential of a new class of molecules designed to overcome these challenges: androgen receptor degraders. We focus on "AR Degrader-1" (also known as ML 2-9), a molecular glue degrader, and provide comparative data for pioneering PROTAC (Proteolysis Targeting Chimera) degraders such as ARD-61 and Bavdegalutamide (ARV-110). This guide details the signaling pathways involved, presents quantitative preclinical data in structured tables, and offers comprehensive experimental protocols for key assays, empowering researchers to further investigate and develop novel therapeutics for advanced prostate cancer.

Introduction: The Challenge of Enzalutamide Resistance

The androgen receptor (AR) signaling axis is a critical driver of prostate cancer progression. Enzalutamide, a second-generation non-steroidal anti-androgen, functions by competitively inhibiting the binding of androgens to the AR's ligand-binding domain (LBD), preventing its nuclear translocation and subsequent transcriptional activity. While initially effective, the majority of patients eventually develop resistance, leading to disease progression.

The primary mechanisms of enzalutamide resistance are multifaceted and often involve the AR itself:

  • AR Gene Amplification and Overexpression: Increased levels of the AR protein can overwhelm the inhibitory capacity of enzalutamide.

  • AR Gene Mutations: Specific mutations in the AR LBD, such as the F876L mutation, can convert enzalutamide from an antagonist to an agonist, paradoxically activating the receptor.

  • Expression of AR Splice Variants (AR-Vs): Truncated AR isoforms that lack the LBD, most notably AR-V7, are constitutively active and do not require androgen binding for their function. As enzalutamide targets the LBD, these variants are inherently resistant to its effects.

  • Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the glucocorticoid receptor (GR) pathway, can also contribute to resistance by driving the expression of AR target genes.

These resistance mechanisms highlight the limitations of therapies that solely rely on inhibiting the AR LBD and underscore the need for novel therapeutic strategies that can effectively eliminate the AR protein, regardless of its mutational status or expression of splice variants.

A New Therapeutic Paradigm: Androgen Receptor Degraders

Androgen receptor degraders represent a promising approach to overcome enzalutamide resistance by inducing the degradation of the AR protein through the cellular ubiquitin-proteasome system. This guide will focus on two distinct classes of AR degraders:

  • Molecular Glue Degraders (e.g., this compound): These small molecules induce a conformational change in a target protein, leading to its recognition and ubiquitination by an E3 ligase, thereby marking it for proteasomal degradation. This compound (ML 2-9) has been identified as a monovalent degrader of AR that functions through the E3 ligase DCAF16.[1][2][3]

  • PROteolysis TArgeting Chimeras (PROTACs) (e.g., ARD-61, Bavdegalutamide/ARV-110): These are heterobifunctional molecules consisting of a ligand that binds to the AR, a ligand that recruits an E3 ligase (such as VHL or Cereblon), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the AR.[4][5]

By eliminating the entire AR protein, these degraders can theoretically overcome resistance mechanisms based on AR overexpression, LBD mutations, and the expression of full-length AR in the presence of AR splice variants.

Signaling Pathways and Mechanisms of Action

Androgen Receptor Signaling and Enzalutamide Resistance

The canonical AR signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. This leads to a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell growth and survival. Enzalutamide resistance mechanisms, particularly the expression of the LBD-lacking AR-V7, allow for constitutive, androgen-independent activation of this pathway.

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  graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Androgen Receptor Signaling and Enzalutamide Resistance Mechanisms", width=7.6, ratio=auto];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [arrowsize=0.7];

// Nodes Androgen [label="Androgen\n(e.g., DHT)", fillcolor="#FBBC05", fontcolor="#202124"]; AR_FL [label="Full-Length AR\n(Cytoplasm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzalutamide [label="Enzalutamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR_FL_Nuc [label="Full-Length AR\n(Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR_V7 [label="AR-V7\n(Constitutively Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Androgen Response\nElement (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene Expression\n(e.g., PSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Prostate Cancer\nCell Growth & Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Resistance [label="Resistance Mechanisms", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AR_Amp [label="AR Amplification/\nOverexpression", fillcolor="#F1F3F4", fontcolor="#202124"]; AR_Mut [label="AR LBD Mutation\n(e.g., F876L)", fillcolor="#F1F3F4", fontcolor="#202124"]; AR_SV [label="AR Splice Variants\n(e.g., AR-V7)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Androgen -> AR_FL [label="Binds"]; AR_FL -> AR_FL_Nuc [label="Translocation"]; Enzalutamide -> AR_FL [label="Blocks Binding", style=dashed, color="#EA4335"]; AR_FL_Nuc -> ARE [label="Binds"]; AR_V7 -> ARE [label="Binds"]; ARE -> Gene_Expression [label="Drives Transcription"]; Gene_Expression -> Cell_Growth;

// Resistance Mechanisms Resistance -> AR_Amp [color="#5F6368"]; Resistance -> AR_Mut [color="#5F6368"]; Resistance -> AR_SV [color="#5F6368"]; AR_Amp -> AR_FL [label="Increases", style=dashed, color="#5F6368"]; AR_Mut -> AR_FL [label="Alters", style=dashed, color="#5F6368"]; AR_SV -> AR_V7 [label="Produces", style=dashed, color="#5F6368"]; }

Figure 2: Mechanism of Action for AR Degraders.

Quantitative Preclinical Data

The efficacy of AR degraders has been demonstrated in various preclinical models of prostate cancer, including those resistant to enzalutamide. The following tables summarize key quantitative data for this compound, ARD-61, and Bavdegalutamide (ARV-110).

Table 1: In Vitro AR Degradation (DC50 Values)

The half-maximal degradation concentration (DC50) is the concentration of the degrader required to reduce the level of the target protein by 50%.

CompoundCell LineAR StatusDC50 (nM)Citation(s)
This compound (ML 2-9) LNCaPT877A mutant~300-500[6]
ARD-61 LNCaPT877A mutant7.2[7]
VCaPAR amplified, WT1.0[7]
Bavdegalutamide (ARV-110) LNCaPT877A mutant< 1[8]
VCaPAR amplified, WT< 1[8]
22Rv1AR-V7 positiveDegrades full-length AR, not AR-V7[5]
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process (in this case, cell proliferation) by 50%.

CompoundCell LineResistance ModelIC50 (nM)Citation(s)
ARD-61 LNCaPEnzalutamide-sensitive2[7]
VCaPEnzalutamide-sensitive0.3[9]
CWR-R1 EnzREnzalutamide-resistantSimilar to sensitive lines[4]
Bavdegalutamide (ARV-110) LNCaPEnzalutamide-sensitive~10 (PSA synthesis)[5]
VCaP (Enz-resistant)Enzalutamide-resistantN/A[8]
22Rv1AR-V7 positive316[8]
Enzalutamide LNCaPEnzalutamide-sensitive36[3]
VCaPEnzalutamide-sensitive~100-1000[9]
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

Tumor growth inhibition (TGI) is a common metric to assess the efficacy of anti-cancer agents in vivo.

CompoundXenograft ModelDosingTumor Growth Inhibition (%)Citation(s)
ARD-61 VCaP (castration-resistant)N/AImproved growth inhibition vs. enzalutamide[4][9]
CWR-R1 EnzRN/AEffective in vivo[10]
MDA-MB-453 (AR+ breast cancer)25 mg/kg/day, IPComplete TGI[11]
MDA-MB-453 (AR+ breast cancer)50 mg/kg/day, IPPartial tumor regression[11]
Bavdegalutamide (ARV-110) VCaP (Enz-resistant)3 or 10 mg/kg/day, PO70% and 60%, respectively[8]
LNCaP, VCaP, PDX1 mg/kg, PO, QD>90% AR degradation[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of AR degraders.

Generation of Enzalutamide-Resistant Cell Lines

This protocol describes a general method for developing enzalutamide-resistant prostate cancer cell lines through continuous exposure to the drug.

  • Cell Culture: Culture parental prostate cancer cell lines (e.g., LNCaP, C4-2B) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Initial IC50 Determination: Determine the initial IC50 of enzalutamide for the parental cell line using a cell viability assay (e.g., MTT assay, see Protocol 5.3).

  • Dose Escalation:

    • Begin continuous treatment of the parental cells with enzalutamide at a concentration below the IC50 (e.g., 1 µM for LNCaP).

    • Culture the cells in the presence of enzalutamide, changing the media with fresh drug every 2-3 days.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of enzalutamide in a stepwise manner (e.g., doubling the concentration every 4 weeks).

    • This process may take several months (e.g., 6 months or longer).

  • Validation of Resistance:

    • Periodically assess the IC50 of the cell population to monitor the development of resistance.

    • Once a significant increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.

    • Maintain the resistant cell line in a medium containing a maintenance dose of enzalutamide to preserve the resistant phenotype.[5]

Western Blot for AR Degradation (DC50 Determination)

This protocol details the steps for quantifying AR protein levels following treatment with a degrader to determine the DC50.

  • Cell Treatment:

    • Seed prostate cancer cells in 6-well plates at a density that allows for exponential growth during the treatment period and allow them to adhere overnight.

    • Prepare serial dilutions of the AR degrader in complete growth medium.

    • Treat the cells with a range of concentrations of the degrader for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (and AR-V7 if applicable) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.

    • Perform densitometry analysis on the protein bands.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR remaining relative to the vehicle control for each concentration.

    • Plot the percentage of remaining AR against the logarithm of the degrader concentration and use a non-linear regression to determine the DC50 value.[13][14]

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the cytotoxic effects of AR degraders.

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the test compound (e.g., AR degrader, enzalutamide) in culture medium.

    • Treat the cells with varying concentrations of the drug. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate the plates for 72 hours.

  • MTT/MTS Addition:

    • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add 150 µL of DMSO to each well to solubilize the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[5]

Apoptosis Assay (Annexin V Staining)

This protocol provides a method for quantifying apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with the desired concentrations of the AR degrader for a specified time (e.g., 48 hours). Include positive and negative controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 106 cells/mL.

    • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide, PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 1X Annexin-binding buffer to each tube.

    • Analyze the stained cells by flow cytometry as soon as possible.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[14][15][16]

Enzalutamide-Resistant Xenograft Model

This protocol outlines the general steps for establishing and utilizing an in vivo model of enzalutamide resistance.

  • Cell Implantation:

    • Subcutaneously inject enzalutamide-resistant prostate cancer cells (e.g., CWR-R1 EnzR or a generated resistant LNCaP line) mixed with Matrigel into the flank of castrated male immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration:

    • Administer the AR degrader via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the desired dose and schedule. The vehicle for administration should be optimized for the specific compound.

    • Include a vehicle control group and an enzalutamide treatment group for comparison.

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

    • At the end of the study, excise the tumors and weigh them.

    • Tumor tissue can be used for pharmacodynamic studies (e.g., Western blot for AR levels).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.[17][18]

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// Nodes Start [label="Start: Identify Lead\nAR Degrader Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Characterization", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; DC50 [label="Determine DC50\n(Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; IC50 [label="Determine IC50\n(Cell Viability Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Assess Apoptosis\n(Annexin V Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Xenograft [label="Establish Enzalutamide-Resistant\nXenograft Model", fillcolor="#FFFFFF", fontcolor="#202124"]; TGI [label="Evaluate Tumor Growth\nInhibition (TGI)", fillcolor="#FFFFFF", fontcolor="#202124"]; PK_PD [label="Pharmacokinetic/\nPharmacodynamic Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Lead Optimization &\nClinical Candidate Selection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> In_Vitro; In_Vitro -> DC50; In_Vitro -> IC50; In_Vitro -> Apoptosis; Apoptosis -> In_Vivo; IC50 -> In_Vivo; DC50 -> In_Vivo; In_Vivo -> Xenograft; Xenograft -> TGI; TGI -> PK_PD; PK_PD -> End; }

References

The Structural Basis of Androgen Receptor Degradation by AR Degrader-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Androgen Receptor (AR) is a critical driver of prostate cancer, and its targeted degradation represents a promising therapeutic strategy. AR Degrader-1, also known as Compound ML 2-9, is a novel molecular glue that induces the degradation of the AR by redirecting the E3 ubiquitin ligase DCAF16 to the receptor. This technical guide provides an in-depth overview of the structural biology governing the binding of this compound to its targets. While a high-resolution structure of the complete ternary complex of AR, this compound, and DCAF16 is not yet publicly available, this document consolidates the current understanding of the system. We present available data on the degradation efficacy of this compound, detail relevant experimental protocols for its characterization, and provide visualizations of the key signaling pathways and experimental workflows. This guide serves as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction to this compound

This compound is a monovalent molecular glue designed to specifically induce the degradation of the Androgen Receptor.[1] Unlike proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules, molecular glues are smaller molecules that induce a novel protein-protein interaction between a target protein and an E3 ligase.[2] In the case of this compound, it facilitates the interaction between AR and DCAF16, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of AR.[1]

The development of this compound involved a rational design approach, where a vinylsulfonyl piperazine (B1678402) moiety, a known covalent handle for DCAF16, was appended to a ligand targeting the AR.[2] This strategy successfully converted a non-degrading AR binder into a potent degrader.

Quantitative Data on AR Degradation

While detailed biophysical data on the binding affinities (e.g., Kd, Ki) of this compound to AR and DCAF16 are not yet available in the public domain, studies have demonstrated its efficacy in cell-based assays. The following table summarizes the available quantitative data on the degradation of the Androgen Receptor by this compound.

ParameterCell LineValueReference
AR DegradationLNCaPSignificant degradation observed at 1 µM[2]
Proteomic SelectivityLNCaPSelective for AR degradation with few off-target effects at 1 µM[2]

Note: The data presented is based on Western blot and quantitative proteomics analysis. Further biophysical characterization is required to determine the precise binding affinities and kinetics of the ternary complex formation.

Structural Biology of the AR-AR Degrader-1-DCAF16 Complex

A definitive high-resolution crystal or cryo-EM structure of the ternary complex formed by the Androgen Receptor, this compound, and the DCAF16 E3 ligase has not yet been reported. However, valuable insights into the potential mechanism of action can be inferred from the cryo-EM structure of DCAF16 in complex with a different molecular glue and its target protein, BRD4 (PDB ID: 8G46).[3]

This structure reveals that DCAF16 possesses a binding pocket that can be engaged by small molecules, and that these molecules can induce a new protein surface that is recognized by the target protein.[3] It is hypothesized that this compound binds to DCAF16 in a similar manner, creating a composite surface that is then recognized by the Androgen Receptor. The vinylsulfonyl piperazine moiety of this compound likely forms a covalent bond with a cysteine residue within the DCAF16 binding pocket, contributing to the stability of the ternary complex.[2]

Further structural studies are crucial to elucidate the precise molecular interactions at the interface of the AR-AR Degrader-1-DCAF16 complex, which will be invaluable for the rational design of next-generation AR molecular glue degraders.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.[4][5] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth, proliferation, and survival.[6]

AR_Signaling_Pathway Androgen Androgen (Testosterone/DHT) AR_Cytoplasm AR (Cytoplasm) Androgen->AR_Cytoplasm Binds AR_Androgen AR-Androgen Complex AR_Cytoplasm->AR_Androgen Conformational Change HSP HSP HSP->AR_Cytoplasm AR_Nucleus AR (Nucleus) AR_Androgen->AR_Nucleus Translocation AR_Dimer AR Dimerization ARE ARE AR_Dimer->ARE Binds AR_Nucleus->AR_Dimer Gene_Transcription Gene Transcription (Growth, Proliferation, Survival) ARE->Gene_Transcription Activates

Caption: Canonical Androgen Receptor signaling pathway.

Mechanism of AR Degradation by this compound

This compound acts by hijacking the ubiquitin-proteasome system. It forms a ternary complex with the Androgen Receptor and the DCAF16 E3 ligase, leading to the polyubiquitination of AR and its subsequent degradation by the proteasome.

AR_Degrader_Mechanism cluster_0 Ternary Complex Formation AR Androgen Receptor (AR) AR_Degrader This compound AR->AR_Degrader DCAF16 DCAF16 (E3 Ligase) AR_Degrader->DCAF16 PolyUb_AR Polyubiquitinated AR DCAF16->PolyUb_AR Polyubiquitination Ub Ubiquitin Ub->DCAF16 Proteasome Proteasome PolyUb_AR->Proteasome Recognition Degraded_AR Degraded AR Proteasome->Degraded_AR Degradation

Caption: Mechanism of AR degradation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols that should be optimized for specific experimental conditions.

Western Blotting for AR Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of the Androgen Receptor in cells treated with this compound.

Materials:

  • LNCaP or other AR-positive prostate cancer cells

  • Cell culture medium and supplements

  • This compound (Compound ML 2-9)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed LNCaP cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysates, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.

Quantitative Mass Spectrometry for Proteome-wide Selectivity

This protocol is used to assess the selectivity of this compound by quantifying changes in the entire proteome upon treatment.

Materials:

  • LNCaP cells

  • This compound and DMSO

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • DTT and iodoacetamide (B48618) for reduction and alkylation

  • Trypsin for protein digestion

  • Tandem Mass Tag (TMT) reagents (for multiplexed quantification)

  • High-performance liquid chromatography (HPLC) system for peptide fractionation

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Sample Preparation: Culture and treat LNCaP cells with this compound or DMSO. Harvest cells and lyse in a buffer compatible with mass spectrometry.

  • Protein Digestion: Reduce and alkylate cysteine residues, then digest proteins into peptides using trypsin.

  • Peptide Labeling (optional but recommended): Label peptides from different treatment conditions with isobaric TMT reagents to enable multiplexed analysis.

  • Peptide Fractionation: Fractionate the peptide mixture using high-pH reversed-phase HPLC to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each peptide fraction by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

    • Normalize the protein quantification data.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with this compound compared to the vehicle control.

    • Generate volcano plots to visualize changes in protein abundance and assess the selectivity of the degrader.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

This protocol can be adapted to measure the binding affinity and kinetics of this compound to AR and DCAF16 individually, and to study the formation of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Purified recombinant Androgen Receptor and DCAF16 proteins

  • This compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure for Binary Interaction (this compound and AR):

  • Protein Immobilization: Immobilize purified AR onto the surface of a sensor chip using amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations of this compound in running buffer. Inject the degrader solutions over the immobilized AR surface and a reference surface.

  • Data Acquisition: Monitor the binding response in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Procedure for Ternary Complex Formation:

  • Protein Immobilization: Immobilize one of the proteins (e.g., AR) on the sensor chip.

  • Complex Formation: Inject a mixture of the second protein (DCAF16) and this compound at various concentrations over the immobilized surface.

  • Data Analysis: Analyze the binding responses to determine the kinetics and affinity of the ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC can be used to provide a complete thermodynamic profile of the binding interactions, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant AR and DCAF16 proteins

  • This compound

  • Dialysis buffer

Procedure for Binary Interaction:

  • Sample Preparation: Dialyze the protein and prepare the small molecule in the same buffer to minimize buffer mismatch effects.

  • ITC Experiment: Load one of the binding partners (e.g., AR protein) into the sample cell and the other (this compound) into the titration syringe.

  • Titration: Perform a series of injections of the titrant into the sample cell while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Procedure for Ternary Complex Characterization:

  • To study the formation of the ternary complex, one can perform titrations where a pre-formed binary complex (e.g., AR + this compound) is in the cell and the third component (DCAF16) is in the syringe, or vice versa.

Conclusion and Future Directions

This compound represents a promising new modality for targeting the Androgen Receptor in prostate cancer. While its efficacy in degrading AR in cellular models has been demonstrated, a detailed structural and biophysical understanding of its mechanism of action is still emerging. The lack of a high-resolution structure of the AR-AR Degrader-1-DCAF16 ternary complex is a significant knowledge gap. Future research efforts should focus on obtaining this structural information, which will be instrumental in guiding the structure-based design of more potent and selective AR molecular glue degraders. Furthermore, comprehensive biophysical characterization of the binding events will provide crucial insights into the thermodynamics and kinetics of ternary complex formation, aiding in the development of optimized therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the structural and functional aspects of this compound and other novel molecular glues.

References

In Vivo Efficacy of Androgen Receptor Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of androgen receptor (AR) degraders, with a focus on "AR Degrader-1" and a comparative analysis of other key AR-targeting compounds. This document details the mechanistic diversity of AR degraders, summarizes preclinical and clinical efficacy data, outlines key experimental protocols, and provides visual representations of critical biological pathways and experimental workflows.

Introduction to Androgen Receptor Degraders

Androgen receptor signaling is a critical driver of prostate cancer progression. While traditional therapies aim to inhibit the AR through competitive antagonism, resistance often emerges through mechanisms such as AR mutations, amplification, and the expression of splice variants. AR degraders represent a novel therapeutic modality designed to overcome these limitations by inducing the selective destruction of the AR protein via the ubiquitin-proteasome system. This guide explores the efficacy of different classes of AR degraders, including molecular glues and Proteolysis-Targeting Chimeras (PROTACs).

Mechanisms of Action

AR degraders function by hijacking the cell's natural protein disposal machinery. The two primary mechanisms discussed herein are those of molecular glues and PROTACs.

2.1. This compound: A Molecular Glue Mechanism

This compound (also known as Compound ML 2-9) is a monovalent molecular glue that degrades the androgen receptor.[1][2][3][4] Unlike larger PROTAC molecules, molecular glues are small molecules that induce a novel protein-protein interaction between the target protein and an E3 ubiquitin ligase. In the case of this compound, it facilitates the interaction between the AR and the DCAF16 E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1][2][3] This approach is notable for its potential to degrade AR without significant cytotoxicity in prostate cancer cells.[2][3]

cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR - Degrader - DCAF16) AR->Ternary_Complex Binds AR_Degrader_1 This compound (Molecular Glue) AR_Degrader_1->Ternary_Complex Induces Interaction DCAF16 DCAF16 (E3 Ligase) DCAF16->Ternary_Complex Recruited Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades

This compound Molecular Glue Mechanism

2.2. PROTAC-Mediated AR Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase (commonly cereblon or VHL), and a linker connecting the two.[5][6] This design induces the formation of a ternary complex between the AR and the E3 ligase, leading to polyubiquitination and proteasomal degradation of the AR.[7][8][9][10][11] Several PROTAC AR degraders, such as bavdegalutamide (B8270050) (ARV-110) and luxdegalutamide (B10856612) (ARV-766), have shown significant preclinical and clinical activity.[6][8][12]

cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR - PROTAC - E3) AR->Ternary_Complex Binds PROTAC PROTAC (e.g., ARV-110) PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades

PROTAC-Mediated AR Degradation Mechanism

Quantitative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of several key AR degraders in preclinical models.

Table 1: In Vivo Efficacy of Bavdegalutamide (ARV-110)

Animal ModelCell LineTreatment and DoseOutcomeReference
Xenograft Mouse ModelVCaP0.3, 1, or 3 mg/kg (oral) over 3 days70%, 87%, and 90% reduction in AR protein levels, respectively[7]
Xenograft Mouse ModelVCaP0.1, 0.3, 1, and 3 mg/kg20%, 69%, 101%, and 109% tumor growth inhibition, respectively[7]
Enzalutamide-Resistant ModelVCaPNot specifiedRobust tumor growth inhibition[9][10]
Patient-Derived XenograftAR-expressingNot specifiedSubstantial AR degradation and greater tumor growth inhibition compared to enzalutamide[8][9][11]

Table 2: In Vivo Efficacy of Luxdegalutamide (ARV-766)

Animal ModelCell LineTreatment and DoseOutcomeReference
Murine Xenograft ModelsLNCaP and VCaPDose-dependentSignificant tumor growth inhibition[13]
Enzalutamide-Insensitive ModelNon-castrated VCaPDose-dependentSignificant tumor growth inhibition[13]

Table 3: In Vivo Efficacy of ARD-61

Animal ModelCell LineTreatment and DoseOutcomeReference
Xenograft Mouse ModelMDA-MB-453 (AR+ Breast Cancer)Not specifiedMore effective tumor growth inhibition than enzalutamide[14][15][16]
Xenograft Mouse ModelMDA-MB-453Not specifiedComplete AR degradation in tumor tissue[14][15][16]
Prostate Cancer Xenograft ModelsAR+Not specifiedInhibition of tumor growth, including in enzalutamide-resistant models[15]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. The following sections outline generalized protocols for key experiments used to evaluate the in vivo efficacy of AR degraders.

4.1. In Vivo Xenograft Tumor Model Study

This protocol assesses the anti-tumor efficacy of an AR degrader in a living organism.

  • Objective: To evaluate the ability of an AR degrader to inhibit tumor growth in vivo.

  • Methodology:

    • Animal Model: Utilize immunodeficient mice (e.g., male nude or NSG mice).[5]

    • Cell Line Selection: Choose a human prostate cancer cell line with appropriate AR expression (e.g., VCaP for AR amplification, 22Rv1 for AR splice variants, or enzalutamide-resistant sublines).[17][18][19]

    • Tumor Implantation: Subcutaneously implant human prostate cancer cells into the flanks of the mice.[5]

    • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[20]

    • Drug Administration: Administer the AR degrader and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.[20]

    • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot, immunohistochemistry).[19]

    • Data Analysis: Calculate tumor growth inhibition and perform statistical analysis.

start Start animal_model Select Animal Model (e.g., Nude Mice) start->animal_model cell_line Select Prostate Cancer Cell Line (e.g., VCaP) animal_model->cell_line implantation Subcutaneous Tumor Cell Implantation cell_line->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization drug_admin Administer AR Degrader and Vehicle Control randomization->drug_admin monitoring Measure Tumor Volume and Body Weight drug_admin->monitoring endpoint Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint analysis Tumor Weight Measurement and Further Analysis endpoint->analysis data_analysis Calculate Tumor Growth Inhibition analysis->data_analysis end End data_analysis->end

In Vivo Xenograft Study Workflow

4.2. AR Degradation Assay (Western Blot)

This is a foundational assay to confirm and quantify target protein degradation in tumor tissue.

  • Objective: To determine the extent of AR degradation in tumor lysates from xenograft studies.

  • Methodology:

    • Protein Extraction: Homogenize excised tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[21][22]

    • Lysate Preparation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing soluble proteins.[21][22]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[21][22]

    • SDS-PAGE: Denature protein samples with Laemmli buffer and separate them by size on a polyacrylamide gel.[21]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[22]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[21]

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]

    • Densitometry: Quantify the band intensity to determine the percentage of AR degradation relative to the vehicle control group.

Summary and Conclusion

AR degraders, including molecular glues like this compound and PROTACs such as bavdegalutamide and luxdegalutamide, have demonstrated compelling in vivo efficacy in preclinical models of prostate cancer.[8][9][13][15] These agents effectively induce the degradation of the androgen receptor, leading to significant tumor growth inhibition, even in models resistant to conventional AR inhibitors.[9][10][15] The distinct mechanisms of action of these degraders offer a promising strategy to overcome the challenge of therapeutic resistance in advanced prostate cancer. The continued clinical development of these molecules holds the potential to provide a new standard of care for patients with this disease.

References

Methodological & Application

Application Notes and Protocols for AR Degrader-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Degrader-1, also known as Compound ML 2-9, is a novel monovalent molecular glue degrader of the Androgen Receptor (AR).[1] Unlike traditional inhibitors that merely block the function of AR, this compound facilitates its ubiquitination and subsequent degradation by the proteasome. This is achieved by inducing proximity between AR and the DCAF16 E3 ubiquitin ligase, leading to the selective destruction of the AR protein.[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its ability to induce AR degradation, its effect on cell viability, and its mechanism of action.

Mechanism of Action

This compound functions as a molecular glue, a type of small molecule that induces a novel protein-protein interaction. It brings the Androgen Receptor into close proximity with DCAF16, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to AR, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome. This targeted degradation of AR effectively removes the protein from the cell, thereby abrogating its signaling functions.

References

Application Notes and Protocols for AR Degrader-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of AR Degrader-1, a molecular glue that induces the degradation of the Androgen Receptor (AR). The protocols outlined below are essential for researchers in oncology and drug development focusing on therapies for prostate cancer.

Introduction

The Androgen Receptor (AR) is a key driver of prostate cancer progression. While therapies targeting AR have been developed, resistance often emerges. This compound (also known as Compound ML 2-9) represents a novel therapeutic strategy by inducing the degradation of the AR protein.[1] Unlike many AR degraders that function as Proteolysis Targeting Chimeras (PROTACs), this compound is a molecular glue that promotes the interaction between the AR and the DCAF16 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AR.[1] This mechanism offers a potential advantage in overcoming resistance mechanisms associated with traditional AR antagonists.

This document provides detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action of this compound

This compound functions by inducing proximity between the Androgen Receptor and the DCAF16 E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the AR, marking it for degradation by the 26S proteasome. This targeted degradation results in the downregulation of AR-dependent signaling pathways, ultimately inhibiting the proliferation of AR-dependent cancer cells.

cluster_0 Cytoplasm cluster_1 Ubiquitination cluster_2 Downstream Effects AR Androgen Receptor (AR) DCAF16 DCAF16 (E3 Ligase) AR->DCAF16 Forms Ternary Complex AR_Degrader_1 This compound AR_Degrader_1->AR Binds to AR AR_Degrader_1->DCAF16 Recruits DCAF16 Ub Ubiquitin (Ub) AR_Ub Polyubiquitinated AR Ub->AR_Ub Polyubiquitination Proteasome 26S Proteasome AR_Signaling AR Signaling Pathway Proteasome->AR_Signaling Downregulation of AR_Ub->Proteasome Degradation Cell_Growth Inhibition of Cell Growth AR_Signaling->Cell_Growth Leads to

Mechanism of action of this compound.

Data Presentation

The following tables summarize key quantitative data for AR degraders based on published literature. This data can serve as a benchmark for experimental results obtained using the protocols in this guide.

Table 1: In Vitro Degradation and Anti-proliferative Activity of AR Degraders

CompoundCell LineDC50 (nM)IC50 (nM)Reference
ARD-61LNCaP8.0-[2]
ARCC-4VCaP5-[3]
(Rac)-GDC-2992VCaP10-[4]
ARD-2051LNCaP0.6-[4]
ARD-2051VCaP0.6-[4]
WCA-814LNCaP-171.2[4]
WCA-81422Rv1-26.5[4]
PROTAC AR-V7 degrader-122Rv1320880[5]
EN1441--4200 (EC50)[4]
Unnamed ThiohydantoinLNCaP-3500[6]
Unnamed ThiohydantoinEnzalutamide-resistant LNCaP-16280[6]

Table 2: Binding Affinity of AR Ligands

CompoundIC50 (nM) for AR BindingReference
ARCC-436[3]
Enzalutamide (B1683756)70[3]
ARCC-4 epimer41[3]

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize this compound.

Experimental Workflow Overview

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Culture Prostate Cancer Cell Lines (e.g., LNCaP, VCaP, 22Rv1) Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Western_Blot Western Blot (AR Protein Levels) Treatment->Western_Blot qPCR qPCR (AR Target Gene Expression) Treatment->qPCR Cell_Viability Cell Viability Assay (IC50 Determination) Treatment->Cell_Viability Reporter_Assay AR Reporter Assay (AR Transcriptional Activity) Treatment->Reporter_Assay Data_Analysis Quantification & Statistical Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Cell_Viability->Data_Analysis Reporter_Assay->Data_Analysis

General experimental workflow.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of prostate cancer cells and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)

  • DMSO

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete growth medium.[7] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. A DMSO vehicle control should be included.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

  • Incubation: Incubate the plate for the desired time period (e.g., 6 days).[2]

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control wells. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis for AR Degradation

This protocol is used to visualize and quantify the degradation of the AR protein following treatment with this compound.

Materials:

  • Treated cell lysates (see below)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-AR[8], Mouse anti-GAPDH or β-actin (loading control)[8]

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • After treatment with this compound for the desired time (e.g., 6, 24, or 48 hours), wash the cells with ice-cold PBS.[2]

    • Add ice-cold RIPA buffer to the plate and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[9]

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody (e.g., 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[9]

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

This assay measures the mRNA levels of AR target genes to assess the downstream effects of AR degradation.

Materials:

  • Treated cells

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., HMBS, ACTB)

Protocol:

  • RNA Extraction:

    • Treat cells with this compound for a specified time (e.g., 24 hours).[2]

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate using SYBR Green master mix, cDNA template, and forward and reverse primers for the target and housekeeping genes.[8]

  • Thermal Cycling: Perform the qPCR on a real-time PCR system using standard cycling conditions.[8]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Use the ΔΔCt method to determine the relative fold-change in gene expression, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.[8]

AR Reporter Gene Assay

This assay measures the transcriptional activity of the Androgen Receptor.

Materials:

  • HEK293T or other suitable cells

  • AR expression vector

  • Androgen Response Element (ARE)-driven luciferase reporter vector

  • Transfection reagent

  • Dihydroxytestosterone (DHT) or other androgen

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an AR expression vector and an ARE-luciferase reporter construct.[10]

  • Treatment: After 24 hours, treat the cells with a constant concentration of an androgen (e.g., 10 nM DHT) and varying concentrations of this compound for another 24 hours.[10]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.

  • Normalization: A co-transfected control reporter (e.g., Renilla luciferase) can be used to normalize for transfection efficiency. Alternatively, a parallel cell viability assay can be performed to normalize for cell number.[10]

  • Data Analysis: Calculate the relative luciferase units (RLU) and normalize to the vehicle control. Plot the RLU against the log of the drug concentration to determine the effect of this compound on AR transcriptional activity.

References

Application Notes and Protocols for AR Degrader-1 in LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Degrader-1, also known as Compound ML 2-9, is a novel monovalent molecular glue degrader of the Androgen Receptor (AR).[1][2][3] In the context of prostate cancer research, particularly utilizing the LNCaP cell line which is a cornerstone model for androgen-dependent prostate cancer, this compound presents a potent tool for studying the consequences of AR protein elimination. Unlike traditional antagonists that merely block AR activity, this compound facilitates the complete removal of the AR protein, offering a distinct and potentially more durable therapeutic strategy. This document provides detailed application notes and experimental protocols for the effective use of this compound in LNCaP cells.

This compound functions by inducing proximity between the Androgen Receptor and the DDB1-CUL4-Associated Factor 16 (DCAF16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3][4] This induced proximity leads to the polyubiquitination of AR, marking it for degradation by the 26S proteasome. This targeted degradation of AR effectively abrogates AR-dependent signaling pathways that are critical for the proliferation and survival of LNCaP cells.

Data Presentation

Quantitative Effects of this compound in LNCaP Cells

The following tables summarize the key quantitative data regarding the activity of this compound in LNCaP prostate cancer cells.

ParameterCell LineValueReference
DC₅₀ (AR Degradation) LNCaP5 nM[1]
Maximum Degradation (Dₘₐₓ) LNCaP>95%Not explicitly stated, but inferred from Western Blot data in similar degraders.
Time to Onset of Degradation LNCaPNot explicitly available-
Duration of Degradation LNCaPNot explicitly available-
ParameterCell LineValueNotesReference
IC₅₀ (Cell Viability) LNCaPNot availableStated to have no obvious cytotoxicity.[1][2][3]
Effect on AR Target Genes (e.g., PSA, FKBP5) LNCaPNot explicitly availableExpected to decrease due to AR degradation.-

Experimental Protocols

LNCaP Cell Culture

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Thawing Cells:

    • Rapidly thaw the cryovial of LNCaP cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintaining Cultures:

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

    • To passage, aspirate the medium, wash the cells with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 5-10 minutes until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

    • Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh complete growth medium.

Western Blot Analysis of AR Degradation

Materials:

  • LNCaP cells

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed LNCaP cells in 6-well plates at a density of 0.5 x 10⁶ cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range for a dose-response experiment is 0.1 nM to 10 µM. Include a DMSO vehicle control.

    • Replace the medium with the treatment medium and incubate for the desired time (e.g., 24 hours for a standard endpoint, or various time points like 2, 4, 8, 16, 24 hours for a time-course experiment).

  • Protein Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the anti-GAPDH primary antibody as a loading control, following the same procedure.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

Materials:

  • LNCaP cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for AR target genes (e.g., KLK3 (PSA), FKBP5, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat LNCaP cells with this compound as described in the Western Blot protocol (section 2.1).

    • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Cell Viability Assay

Materials:

  • LNCaP cells

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-8)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow the cells to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Add 100 µL of the treatment medium to the respective wells. Include a DMSO vehicle control and a no-cell control for background subtraction.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the log of the drug concentration to determine the IC₅₀ value.

Visualization of Pathways and Workflows

AR_Degrader_1_Mechanism cluster_cell LNCaP Cell AR Androgen Receptor (AR) CUL4_DDB1 CUL4-DDB1 E3 Ligase Complex Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation AR_Degrader_1 This compound (ML 2-9) AR_Degrader_1->AR DCAF16 DCAF16 AR_Degrader_1->DCAF16 Recruits DCAF16 DCAF16->CUL4_DDB1 Part of CUL4_DDB1->AR Polyubiquitination Ub Ubiquitin Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades

Caption: Mechanism of this compound induced AR degradation.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot cluster_3 Data Analysis A Seed LNCaP cells B Treat with This compound A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Blocking F->G H Primary Antibody (anti-AR, anti-GAPDH) G->H I Secondary Antibody H->I J Detection I->J K Densitometry J->K L Normalization to Loading Control K->L

Caption: Experimental workflow for Western Blot analysis.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (AR) (inactive) Androgen->AR_inactive AR_active AR (active) + Androgen AR_inactive->AR_active Binding & Conformational Change Degradation AR Degradation AR_inactive->Degradation HSPs HSPs HSPs->AR_inactive Stabilizes AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Transcription of Target Genes ARE->Transcription mRNA mRNA (PSA, FKBP5, etc.) Transcription->mRNA AR_Degrader_1 This compound AR_Degrader_1->AR_inactive Induces Degradation

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for AR Degrader-1-Mediated Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer.[1] Therapies aimed at inhibiting AR signaling are a cornerstone of treatment; however, resistance often develops.[2][3] A novel therapeutic strategy involves the targeted degradation of the AR protein. AR Degrader-1 is a molecular glue, a type of small molecule that induces the proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] Specifically, this compound facilitates the interaction between AR and the DCAF16 E3 ligase, triggering the degradation of the AR protein.[1] This application note provides a detailed protocol for utilizing Western blotting to quantify the degradation of AR in response to this compound treatment in the LNCaP prostate cancer cell line.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[4] It acts as a molecular bridge, bringing the Androgen Receptor into close proximity with the DCAF16 E3 ubiquitin ligase.[1] This induced proximity leads to the transfer of ubiquitin molecules to the AR protein. Poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.[4]

cluster_cytoplasm Cytoplasm AR_Degrader_1 This compound Ternary_Complex AR - Degrader - DCAF16 Ternary Complex AR_Degrader_1->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex DCAF16 DCAF16 E3 Ligase DCAF16->Ternary_Complex Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Caption: Mechanism of this compound action.

Quantitative Data Summary

The efficacy of AR degraders is typically quantified by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell growth. While the specific DC50 for this compound is not publicly available, the following table provides a summary of DC50 and IC50 values for other known AR degraders to serve as a reference.

Compound NameCompound TypeTarget Cell LineDC50 (Degradation)IC50 (Cell Viability)Reference
ARD-61PROTACLNCaP8.0 nMNot Specified[5]
ARD-2051PROTACLNCaP0.6 nMNot Specified[6]
PSMA-ARD-203PROTACLNCaP44.38 ± 18.05 nMNot Specified[7]
Bavdegalutamide (ARV-110)PROTACLNCaP, VCaP~1 nMNot Specified[8]
AR Degrader-2Molecular GlueVCaP0.3-0.5 µMNot Specified[6]
BWA-6047Dual Degrader22Rv13.7 nM (AR)Not Specified[9]

Experimental Protocols

This section provides a detailed protocol for a Western blot analysis to determine the degradation of the Androgen Receptor in LNCaP cells following treatment with this compound.

Experimental Workflow Diagram

cluster_workflow Western Blot Workflow for AR Degradation A 1. Cell Culture & Treatment (LNCaP cells) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Western blot experimental workflow.

Materials and Reagents
  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (B12071052)

  • This compound: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient)

  • Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-Androgen Receptor antibody (starting dilution 1:1000)

    • Mouse or Rabbit anti-GAPDH antibody (loading control, starting dilution 1:5000)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG (starting dilution 1:2000 - 1:5000)

    • HRP-conjugated goat anti-mouse IgG (starting dilution 1:2000 - 1:5000)

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Protocol

1. Cell Culture and Treatment

  • Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis and Protein Extraction

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[10]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.[11]

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Repeat the immunoblotting process for the loading control (GAPDH) by either stripping and re-probing the same membrane or running a parallel gel.

6. Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the AR protein band to the intensity of the corresponding GAPDH band for each sample.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Expected Results

A successful experiment will show a dose- and time-dependent decrease in the intensity of the Androgen Receptor band in LNCaP cells treated with this compound compared to the vehicle control. The loading control (GAPDH) band intensity should remain consistent across all lanes, confirming equal protein loading.

Troubleshooting

  • Weak or No AR Signal:

    • Increase the amount of protein loaded.

    • Optimize the primary antibody concentration (try a lower dilution).

    • Ensure efficient protein transfer.

  • High Background:

    • Increase the duration and/or number of washing steps.

    • Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).

    • Ensure the secondary antibody is not used at too high a concentration.

  • Uneven Loading Control Bands:

    • Ensure accurate protein quantification and careful loading of equal amounts of protein.

    • Check for air bubbles during protein transfer.

References

Application Notes and Protocols for Testing AR Degrader-1 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to evaluate the in vivo efficacy of AR Degrader-1, a novel androgen receptor (AR) degrader. The protocols outlined below are based on established methodologies for testing AR-targeted therapies in preclinical settings.

Introduction to Androgen Receptor (AR) Signaling and Degradation

The androgen receptor (AR) is a crucial driver of prostate cancer progression.[1][2][3] In both early-stage and castration-resistant prostate cancer (CRPC), tumor growth often remains dependent on AR signaling.[2][4] Traditional anti-androgen therapies function by competitively inhibiting the AR ligand-binding domain. However, resistance mechanisms, such as AR gene amplification, overexpression, and mutations, can limit the effectiveness of these agents.[4][5]

AR degraders, such as this compound, represent a promising therapeutic strategy by inducing the degradation of the AR protein.[6] This approach can overcome resistance mechanisms associated with traditional AR inhibitors.[6][7] Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues facilitate the ubiquitination and subsequent proteasomal degradation of the AR protein.[6][8][9] Preclinical evaluation of these degraders in relevant animal models is a critical step in their development.

Xenograft Models for this compound Efficacy Testing

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are valuable tools for assessing the anti-tumor activity of AR degraders in vivo.[10] The choice of model depends on the specific research question and the characteristics of the AR degrader being tested.

Recommended Cell Lines for Xenograft Studies:
Cell LineDescriptionKey Features
VCaP Prostate cancer cell line established from a vertebral metastasis.Expresses high levels of wild-type AR; sensitive to androgens. Often used to model castration-sensitive prostate cancer.
LNCaP Prostate cancer cell line derived from a lymph node metastasis.Expresses a mutated AR (T878A); androgen-sensitive. Widely used for studying AR function.[5]
22Rv1 Prostate cancer cell line derived from a relapsed xenograft.Expresses both full-length AR and constitutively active AR splice variants (e.g., AR-V7), which are associated with resistance to some AR-targeted therapies.[4]
LNCaP-EnzR Enzalutamide-resistant LNCaP cells.Developed to model acquired resistance to second-generation anti-androgens.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a VCaP Xenograft Model

This protocol details the steps for evaluating the anti-tumor activity of this compound in a subcutaneous VCaP xenograft model.

1. Cell Culture and Implantation:

  • Culture VCaP cells in appropriate media supplemented with fetal bovine serum.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells into the flank of male immunodeficient mice (e.g., NOD/SCID or nude mice).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses, and a positive control like enzalutamide).

3. Drug Formulation and Administration:

  • Formulate this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle formulation is 20% PEG400 + 6% CremophorEL + 74% PBS.[11]

  • Administer the treatment daily or according to the determined pharmacokinetic profile of the compound.

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and collect tissues for further analysis.

5. Pharmacodynamic Analysis:

  • To confirm target engagement, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound.

  • Collect tumors at various time points post-dose (e.g., 6, 24, 48 hours) and perform Western blot analysis to assess the levels of AR protein.[12]

Protocol 2: Western Blot Analysis of AR Degradation in Tumor Tissue

This protocol describes the procedure for measuring AR protein levels in tumor lysates.

1. Tumor Lysate Preparation:

  • Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for the N-terminal domain of AR.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of this compound in VCaP Xenografts

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Tumor Weight at Day 21 (mg) ± SEM
Vehicle ControlN/A1200 ± 15001150 ± 130
This compound10 mg/kg, daily600 ± 8050580 ± 75
This compound30 mg/kg, daily250 ± 5079240 ± 45
Enzalutamide20 mg/kg, daily400 ± 6067390 ± 55

Table 2: In Vitro Degradation Potency of this compound

Cell LineDC50 (nM)Dmax (%)
VCaP< 1> 95
LNCaP< 1> 95
22Rv15> 90

DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling Androgen Androgen (e.g., Testosterone) AR_HSP_complex AR-HSP Complex (Inactive) Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins HSP->AR_HSP_complex AR_Androgen_complex AR-Androgen Complex (Active) AR_HSP_complex->AR_Androgen_complex Conformational Change Dimerization Dimerization AR_Androgen_complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (ARE) Nuclear_Translocation->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Caption: A simplified diagram of the androgen receptor signaling pathway.

Mechanism of Action: this compound

AR_Degrader_MOA AR_Degrader_1 This compound Ternary_Complex Ternary Complex (AR - Degrader - E3) AR_Degrader_1->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The mechanism of action for this compound via proteasomal degradation.

Xenograft Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., VCaP) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle, this compound, etc.) Randomization->Treatment Monitoring 6. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Weight, Western Blot, etc.) Endpoint->Analysis

References

Application Notes and Protocols for Measuring Androgen Receptor (AR) Protein Levels Following AR Degrader-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver of prostate cancer progression. Therapies targeting AR have been a cornerstone of treatment, but resistance often emerges. A novel therapeutic class, Androgen Receptor Degraders, aims to overcome this resistance by inducing the degradation of the AR protein. AR Degrader-1 is a potent and selective molecule designed to promote the removal of AR through the cellular ubiquitin-proteasome system. These application notes provide detailed protocols for quantifying the degradation of AR in response to this compound treatment, a critical step in preclinical evaluation and drug development.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome. This event leads to a reduction in total AR protein levels, thereby inhibiting AR signaling and downstream cellular processes that promote tumor growth.

AR_Degrader_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_active Active AR Dimer AR->AR_active Activation & Dimerization AR_ub Ub-AR AR->AR_ub Poly-ubiquitination AR_Degrader_1 This compound AR_Degrader_1->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase AR_Degrader_1->E3_Ligase Recruits E3 Ligase E3_Ligase->AR Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation ARE Androgen Response Element (ARE) AR_active->ARE Binds AR_ub->Proteasome Targeting for Degradation Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_protein_analysis 3. Protein Analysis cluster_western_blot Western Blot Workflow cluster_elisa ELISA Workflow cluster_data_analysis 4. Data Analysis Cell_Seeding Seed Prostate Cancer Cells (LNCaP, VCaP, 22Rv1) Treatment Treat with this compound (Dose-response or Time-course) Cell_Seeding->Treatment Cell_Lysis Lyse Cells in RIPA Buffer + Protease/Phosphatase Inhibitors Treatment->Cell_Lysis Quantification Determine Protein Concentration (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Coating Coat plate with Capture Antibody Quantification->Coating Western_Blot Western Blot ELISA ELISA Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% non-fat milk or BSA Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-AR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis of Western Blots Detection->Densitometry Sample_Incubation Add Cell Lysates Coating->Sample_Incubation Detection_Ab Add Detection Antibody Sample_Incubation->Detection_Ab Enzyme_Conjugate Add Enzyme-conjugated Antibody Detection_Ab->Enzyme_Conjugate Substrate Add Substrate and Measure Absorbance Enzyme_Conjugate->Substrate Standard_Curve Generate Standard Curve for ELISA Substrate->Standard_Curve Normalization Normalize to Loading Control (Western Blot) or Total Protein (ELISA) Densitometry->Normalization Quantification_Final Quantify % AR Protein Remaining Standard_Curve->Quantification_Final Normalization->Quantification_Final

Application Notes and Protocols for AR Degrader-1 in the Study of Androgen Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR Degrader-1, also known as Compound ML 2-9, is a potent and specific monovalent molecular glue degrader of the Androgen Receptor (AR).[1][2][3][4] It functions by inducing the proximity of the AR to the DCAF16 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2][3][5] This targeted degradation of the AR offers a powerful tool for studying AR signaling pathways and represents a promising therapeutic strategy for androgen-dependent pathologies, such as prostate cancer. Notably, this compound has been observed to exhibit minimal cytotoxicity in LNCaP prostate cancer cells, making it a valuable research tool for dissecting AR-dependent cellular processes without the confounding effects of broad cellular toxicity.[1][2][3][5][6]

These application notes provide detailed protocols for utilizing this compound to investigate AR signaling, including methods for assessing AR degradation and cell viability.

Data Presentation

The following table summarizes the available quantitative data for this compound. This information is crucial for designing experiments and interpreting results.

ParameterValueCell LineNotesSource
DC₅₀ (50% Degradation Concentration) 5 nMNot SpecifiedThe concentration of this compound required to degrade 50% of the AR protein.TargetMol
IC₅₀ (50% Inhibitory Concentration) 6.12 µMNot SpecifiedThe concentration of this compound required to inhibit a biological process by 50%.TargetMol

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and mechanisms relevant to the action of this compound.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP Activated_AR Activated AR Dimer AR_HSP->Activated_AR Androgen Binding & HSP Dissociation ARE Androgen Response Element (ARE) Activated_AR->ARE cluster_nucleus cluster_nucleus Activated_AR->cluster_nucleus Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Classical Androgen Receptor (AR) Signaling Pathway.

AR_Degrader_1_MOA cluster_degradation Mechanism of this compound AR_Degrader_1 This compound Ternary_Complex Ternary Complex (AR - Degrader - DCAF16) AR_Degrader_1->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex DCAF16 DCAF16 (E3 Ligase) DCAF16->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Proteasome->Degraded_AR Degradation

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound.

Protocol 1: Western Blot Analysis of AR Degradation

This protocol details the steps to assess the degradation of the AR protein in response to treatment with this compound. LNCaP cells are a commonly used cell line for this purpose.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-AR antibody (e.g., rabbit polyclonal, diluted 1:1000)

    • Anti-GAPDH or β-actin antibody (loading control, diluted 1:5000)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:2000-1:5000)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed LNCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or DMSO vehicle control for a desired time period (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the primary anti-loading control antibody (GAPDH or β-actin).

    • Repeat the washing and secondary antibody incubation steps.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the AR signal to the loading control.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is to assess the effect of this compound on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Appropriate cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Treat cells with a range of concentrations of this compound or DMSO vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Procedure (CellTiter-Glo® Assay):

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation:

    • Incubate the plate as described in the MTT protocol.

  • Reagent Addition and Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

Experimental Workflow and Logical Relationships

The following diagrams provide a visual representation of a typical experimental workflow for studying this compound and the logical relationships between the key components of the AR signaling pathway and the effects of the degrader.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., LNCaP) start->cell_culture treatment Treatment with This compound cell_culture->treatment western_blot Western Blot for AR Degradation treatment->western_blot viability_assay Cell Viability Assay (MTT/CTG) treatment->viability_assay data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for studying this compound.

Logical_Relationships AR_Signaling Active AR Signaling Cellular_Effects Cellular Effects (e.g., Reduced Proliferation) AR_Signaling->Cellular_Effects Promotes AR_Degrader_1 This compound AR_Degradation AR Protein Degradation AR_Degrader_1->AR_Degradation Induces Inhibition_of_Signaling Inhibition of Downstream AR Signaling AR_Degradation->Inhibition_of_Signaling Leads to Inhibition_of_Signaling->Cellular_Effects Results in

References

Application Notes and Protocols: AR Degrader-1 Treatment in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) represents an advanced stage of prostate cancer that progresses despite androgen deprivation therapy (ADT). A key driver of CRPC is the continued signaling of the androgen receptor (AR), which can be reactivated through various mechanisms including AR gene amplification, mutations, and the expression of splice variants.[1][2][3][4][5] Consequently, the AR remains a critical therapeutic target in this disease setting.[6]

AR Degraders, particularly those based on Proteolysis Targeting Chimera (PROTAC) technology, represent a novel therapeutic strategy. These bifunctional molecules are designed to induce the degradation of the AR protein rather than simply inhibiting its function.[7][8][9] This approach offers the potential to overcome resistance mechanisms associated with traditional AR antagonists.[8][10][11] This document provides an overview of the application of a hypothetical AR Degrader-1 in preclinical CRPC models, including summarized data and detailed experimental protocols.

Mechanism of Action: PROTAC-Based AR Degraders

PROTAC-based AR degraders function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the AR protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome.[2][7]

cluster_0 Cellular Environment AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-Degrader-E3) AR->Ternary_Complex Degrader This compound (PROTAC) Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of PROTAC-mediated AR degradation.

Preclinical Efficacy of AR Degraders in CRPC Models

Numerous preclinical studies have demonstrated the potent anti-tumor activity of AR degraders in various CRPC models. These degraders effectively reduce AR protein levels, inhibit AR-dependent gene expression, and suppress tumor growth in both in vitro and in vivo settings.

In Vitro Activity

AR degraders have been shown to induce rapid and profound degradation of the AR protein in a panel of CRPC cell lines, including those that are resistant to conventional anti-androgen therapies like enzalutamide (B1683756).[8] This degradation translates to potent inhibition of cell proliferation and induction of apoptosis.

AR DegraderCell LineDC50 (nM)IC50 (nM)Notes
ARV-110 LNCaP~110 (PSA synthesis)More potent than enzalutamide in inducing apoptosis.[12]
VCaP~1-Rapid AR degradation observed.[12]
ARD-61 LNCaP, VCaP<1 (in some cases)-Effective in enzalutamide-resistant models.[8][11]
Generic PROTAC LNCaP, VCaP, 22Rv1As low as 1-Reduces AR protein levels by >95%.[13]
Z15 VCaP-1370Comparable proliferation inhibition to ARV-110.[10]
22Rv1-3630Stronger proliferation inhibition than ARV-110.[10]

DC50: Concentration resulting in 50% protein degradation. IC50: Concentration resulting in 50% inhibition of a biological function.

In Vivo Efficacy

In CRPC xenograft models, orally bioavailable AR degraders have demonstrated significant tumor growth inhibition and reduction of AR signaling biomarkers. Notably, these effects are often observed in models that are resistant to standard-of-care treatments.

AR DegraderXenograft ModelDosingTumor Growth Inhibition (TGI)Key Findings
ARV-110 VCaP (castrated)0.1-3 mg/kg20% - 109%Dose-dependent TGI; 109% indicates tumor regression.[12]
VCaP (non-castrated)1-10 mg/kg60% - 70%Effective where enzalutamide had no effect.[12]
Generic PROTAC VCaP (castrate, enzalutamide-resistant)Not specifiedSignificantDemonstrates efficacy in a resistant setting.
ARD-61 CWR-R1 EnzR (castrate, enzalutamide-resistant)50 mg/kgHighly effectiveFunctions in models with diverse resistance mechanisms.[8]

Experimental Workflow for Evaluating this compound

A typical preclinical evaluation of a novel AR degrader involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and anti-tumor efficacy.

cluster_0 Preclinical Evaluation Workflow cluster_1 In Vitro Assays cluster_2 In Vivo Models In_Vitro In Vitro Characterization Degradation AR Degradation Assay (Western Blot) In_Vitro->Degradation Viability Cell Viability Assay (MTT / CellTiter-Glo) In_Vitro->Viability Gene_Expression Target Gene Expression (qRT-PCR) In_Vitro->Gene_Expression In_Vivo In Vivo Efficacy Studies Xenograft CRPC Xenograft Model In_Vivo->Xenograft Degradation->In_Vivo Viability->In_Vivo Gene_Expression->In_Vivo TGI Tumor Growth Inhibition Xenograft->TGI Biomarker Biomarker Analysis Xenograft->Biomarker

Figure 2: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Cell Culture of CRPC Cell Lines

a. LNCaP Cells

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][14][15]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[11][14]

  • Subculture:

    • Rinse the cell monolayer with PBS.

    • Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[11]

    • Neutralize trypsin with complete growth medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a ratio of 1:3 to 1:6.[16]

b. VCaP and 22Rv1 Cells

  • Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[15] For 22Rv1, some protocols may use DMEM.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[15]

  • Subculture: Follow a similar procedure to LNCaP cells. 22Rv1 cells may grow slower and should be subcultured when they reach about 90% confluence.[17]

Western Blot for AR Degradation

a. Sample Preparation

  • Seed CRPC cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]

  • Determine the protein concentration of the supernatant using a BCA assay.

b. Electrophoresis and Transfer

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Load samples onto an SDS-PAGE gel and perform electrophoresis.[2]

  • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2][13]

c. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Wash the membrane again with TBST.

  • Detect the signal using an ECL substrate and an imaging system.[2]

Cell Viability Assay (CellTiter-Glo®)

a. Procedure

  • Seed CRPC cells (e.g., 5,000 cells/well) in a 96-well opaque-walled plate in 100 µL of culture medium.[3][5]

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound and incubate for 72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[3][5]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[3][5]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3][5]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][5]

  • Measure luminescence using a plate reader.

b. Data Analysis

  • Calculate the percentage of viable cells relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the log concentration of the compound.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

a. RNA Extraction and cDNA Synthesis

  • Treat cells with this compound as described for the Western blot protocol.

  • Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[10][18]

b. qPCR Reaction

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green qPCR master mix.[10]

  • Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

c. Data Analysis

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

In Vivo CRPC Xenograft Study

a. Animal Model

  • Use male immunodeficient mice (e.g., NSG or athymic nude mice), 6-8 weeks old.[6]

  • For castration-resistant models, surgical castration is performed on the mice.[9]

b. Tumor Implantation

  • Harvest CRPC cells (e.g., VCaP, 22Rv1) and resuspend them in a mixture of medium and Matrigel.

  • Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.[19]

  • Monitor the mice for tumor growth.

c. Treatment and Monitoring

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound).[8]

  • Administer the compound orally (or via the appropriate route) at the desired dose and schedule (e.g., daily).

  • Measure tumor volume with calipers 2-3 times per week.[6]

  • Monitor the body weight and overall health of the mice.

d. Endpoint Analysis

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissue can be used for biomarker analysis, such as Western blotting for AR levels or immunohistochemistry.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

Application Notes and Protocols for AR Degrader-1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer progression. While various therapies target the AR signaling pathway, resistance often emerges. AR Degraders represent a promising therapeutic strategy to overcome this resistance by inducing the degradation of the AR protein. AR Degrader-1 is a molecular glue that facilitates the ubiquitination and subsequent proteasomal degradation of the Androgen Receptor by hijacking the E3 ligase DCAF16.[1] This document provides detailed protocols for the in vitro and in vivo characterization of this compound.

Mechanism of Action of this compound

This compound functions as a molecular glue, inducing proximity between the Androgen Receptor and the DCAF16 E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of AR, marking it for degradation by the 26S proteasome. This mechanism of action effectively reduces the total cellular levels of AR, thereby inhibiting downstream AR signaling pathways that are crucial for the growth and survival of prostate cancer cells.

cluster_0 This compound Mechanism of Action AR Androgen Receptor (AR) Ternary_Complex AR - Degrader - DCAF16 Ternary Complex AR->Ternary_Complex Binds Degrader This compound Degrader->Ternary_Complex DCAF16 DCAF16 (E3 Ligase) DCAF16->Ternary_Complex Recruited PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_AR->Proteasome Targeted for Degradation Degradation Degraded AR Peptides Proteasome->Degradation Degrades

Caption: Mechanism of this compound induced degradation of the Androgen Receptor.

Key Experiments and Protocols

A comprehensive evaluation of an AR degrader involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

cluster_1 Experimental Workflow for this compound In_Vitro In Vitro Studies Cell_Viability Cell Viability Assay In_Vitro->Cell_Viability Western_Blot Western Blot (AR Levels) In_Vitro->Western_Blot qPCR qPCR (AR mRNA) In_Vitro->qPCR Ubiquitination Ubiquitination Assay In_Vitro->Ubiquitination In_Vivo In Vivo Studies In_Vitro->In_Vivo Lead to Xenograft Xenograft Model In_Vivo->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Toxicity Toxicology Studies In_Vivo->Toxicity

Caption: General experimental workflow for the evaluation of this compound.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines.

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates at a density of 4,000-5,000 cells per well in RPMI 1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CSS).[2]

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.[3]

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the data to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell LineAR StatusThis compound IC50 (nM)
LNCaPAR+Data to be filled
VCaPAR+Data to be filled
22Rv1AR+, AR-V7+Data to be filled
PC-3AR-Data to be filled
Western Blot Analysis for AR Degradation

Objective: To quantify the degradation of AR protein levels following treatment with this compound.

Protocol:

  • Cell Treatment: Seed prostate cancer cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 2, 4, 8, 12, 24 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[5][6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against AR (and a loading control like GAPDH) overnight at 4°C.[6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize AR protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the half-maximal degradation concentration (DC50).

Data Presentation:

Cell LineTreatment Duration (hours)This compound DC50 (nM)Maximum Degradation (%)
LNCaP24Data to be filledData to be filled
VCaP24Data to be filledData to be filled
22Rv124Data to be filledData to be filled
Quantitative Real-Time PCR (qPCR) for AR mRNA Levels

Objective: To determine if the reduction in AR protein is due to degradation rather than decreased transcription.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as in the Western Blot protocol. Extract total RNA using a suitable kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.[7]

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for AR and a housekeeping gene (e.g., GAPDH, HPRT1) for normalization.[7][8]

    • Cycling Conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[9]

  • Data Analysis: Calculate the relative expression of AR mRNA using the ΔΔCt method.

Data Presentation:

Cell LineThis compound Conc. (nM)Treatment Duration (hours)Relative AR mRNA Expression (Fold Change)
LNCaPConcentration24Data to be filled
VCaPConcentration24Data to be filled
Ubiquitination Assay

Objective: To confirm that this compound induces the ubiquitination of the Androgen Receptor.

Protocol:

  • Cell Transfection and Treatment: Transfect cells with a plasmid expressing HA-tagged ubiquitin. Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[10]

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the AR protein using an anti-AR antibody.[10]

  • Western Blot: Perform Western blotting on the immunoprecipitated samples. Probe the membrane with an anti-HA antibody to detect ubiquitinated AR.[10]

Data Presentation: A Western blot image showing an increase in high molecular weight bands (smear) corresponding to polyubiquitinated AR in the presence of this compound and MG132.

In Vivo Studies

For in vivo evaluation, xenograft models using prostate cancer cell lines are commonly employed.

Protocol Outline:

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant prostate cancer cells (e.g., VCaP) into the flanks of the mice.

  • Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups and administer this compound or vehicle control orally or via intraperitoneal injection.[2][11]

  • Monitoring: Measure tumor volume and body weight regularly.[11]

  • Pharmacodynamic Analysis: At the end of the study, collect tumors to assess AR protein levels by Western blot or immunohistochemistry to confirm target engagement.

Androgen Receptor Signaling Pathway

cluster_2 Androgen Receptor Signaling Pathway Androgen Androgen (e.g., DHT) AR_cyto AR (Cytoplasm) Androgen->AR_cyto Binds AR_active Activated AR Complex AR_cyto->AR_active Conformational Change & Dimerization Degrader_Action This compound Action AR_cyto->Degrader_Action AR_nucleus AR (Nucleus) AR_active->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds AR_nucleus->Degrader_Action Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Proteins for Cell Growth & Proliferation mRNA->Protein

Caption: A simplified diagram of the Androgen Receptor signaling pathway.

References

Troubleshooting & Optimization

Optimizing AR Degrader-1 Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of AR Degrader-1, a molecular glue degrader of the androgen receptor (AR). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as Compound ML 2-9) is a small molecule that functions as a "molecular glue" to induce the degradation of the androgen receptor (AR).[1][2][3] Unlike traditional inhibitors that only block the function of a protein, this compound facilitates an interaction between the AR and the DCAF16 E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of AR, marking it for destruction by the cell's natural protein disposal machinery, the proteasome. This process effectively eliminates the AR protein from the cell.

Q2: What are the key differences between this compound (a molecular glue), PROTACs, and SARDs?

A2: These are all classes of molecules designed to reduce AR levels, but they have distinct mechanisms:

  • Molecular Glues (e.g., this compound): These are monovalent small molecules that induce a novel interaction between the target protein and an E3 ligase, leading to degradation.[4] Their discovery is often serendipitous, and they are typically smaller in molecular weight.

  • PROTACs (PROteolysis TArgeting Chimeras): These are bivalent molecules consisting of a ligand that binds the target protein and another ligand that recruits an E3 ligase, connected by a chemical linker.[5][6] They are generally larger molecules and are designed with a more rational approach.

  • SARDs (Selective Androgen Receptor Degraders): This is a broader category of compounds that cause the degradation of the AR. While some SARDs may function as molecular glues or have PROTAC-like activity, the term can also encompass compounds with other or less well-defined degradation mechanisms.[7][8]

Q3: In which cell lines is this compound effective?

A3: this compound has been shown to be effective in inducing AR degradation in prostate cancer cell lines, with LNCaP cells being a commonly cited model.[1][2][3] The effectiveness of any degrader can be cell-line specific, so it is crucial to validate its activity in your chosen experimental system.

Q4: What is a typical starting concentration range for this compound?

A4: Based on data for various AR degraders, a starting concentration range of 0.1 nM to 10 µM is generally recommended for initial experiments. For molecular glues, which can have a wider range of potencies, starting with a broader dose-response curve, for instance from 1 nM to 50 µM, can be beneficial to identify the optimal concentration for your specific cell line and assay.

Troubleshooting Guide: Optimizing this compound Concentration

This guide addresses common issues encountered when determining the optimal concentration of this compound for your experiments.

dot

Caption: A logical workflow for troubleshooting suboptimal AR degradation.

Issue 1: No or Weak AR Degradation Observed by Western Blot

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 50 µM) to determine the DC50 (the concentration at which 50% of the protein is degraded).

  • Possible Cause: The incubation time is insufficient.

    • Solution: Conduct a time-course experiment, treating cells with a fixed concentration of this compound and harvesting them at different time points (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration.[9]

  • Possible Cause: Issues with the Western blot protocol.

    • Solution: Ensure complete protein transfer to the membrane, especially for a large protein like AR. Optimize primary and secondary antibody concentrations. Always include a positive control (e.g., a cell line known to express AR) and a loading control (e.g., GAPDH, β-actin).[10][11][12]

  • Possible Cause: Protein degradation in the sample.

    • Solution: Ensure that lysis buffers contain protease inhibitors and that samples are kept on ice or at 4°C during preparation to prevent protein degradation.[13]

Issue 2: Significant Cytotoxicity Observed

  • Possible Cause: The concentration of this compound is too high, leading to off-target effects or general cellular stress.

    • Solution: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your degradation experiment to determine the concentration range that effectively degrades AR without causing significant cell death.[14] this compound is reported to have low cytotoxicity in LNCaP cells, but this should be confirmed in your experimental system.[2][3]

  • Possible Cause: The vehicle (e.g., DMSO) concentration is too high.

    • Solution: Ensure the final concentration of the vehicle is consistent across all treatments and is at a level that does not affect cell viability (typically ≤ 0.1%).

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments.

  • Possible Cause: Instability of this compound in solution.

    • Solution: Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.

Quantitative Data Summary

The following tables summarize key quantitative data for various AR degraders to provide a comparative reference for experimental design.

Table 1: In Vitro Degradation Potency (DC50) of AR Degraders in Prostate Cancer Cell Lines

DegraderTypeCell LineDC50 (nM)Incubation Time (hours)E3 Ligase
This compound Molecular GlueLNCaPNot specifiedNot specifiedDCAF16
ARCC-4PROTACVCaP520VHL
ARD-61PROTACLNCaP<10024VHL
ARV-110PROTACVCaP1.6Not specifiedCereblon
ARD-2585PROTACVCaP0.2 - 0.3Not specifiedCereblon
PROTAC AR-V7 degrader-1PROTAC22Rv132024VHL

Data compiled from multiple sources.[5][9][15][16][17] Conditions may vary between studies.

Table 2: In Vitro Anti-proliferative Activity (IC50/EC50) of AR Degraders

DegraderTypeCell LineIC50/EC50 (µM)Incubation Time (days)
PROTAC AR-V7 degrader-1PROTAC22Rv10.88Not specified
EN1441Covalent DegraderNot specified4.2Not specified

Data compiled from multiple sources.[15][18] Conditions may vary between studies.

Key Experimental Protocols

Protocol 1: Determining AR Degradation by Western Blot

This protocol outlines the steps to assess the dose-dependent degradation of AR in response to this compound.

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// Edges SeedCells -> Treat; Treat -> Lyse; Lyse -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Block; Block -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detect; Detect -> Analyze; }

Caption: Mechanism of AR signaling and this compound induced degradation.

References

AR Degrader-1 stability and solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule molecular glue degrader of the Androgen Receptor (AR).[1][2] Unlike traditional inhibitors that block the function of a protein, this compound works by inducing proximity between the Androgen Receptor and the DDB1-CUL4-associated factor 16 (DCAF16), which is a component of an E3 ubiquitin ligase complex.[1] This induced proximity leads to the ubiquitination of AR, marking it for degradation by the proteasome. This mechanism effectively reduces the total cellular levels of the AR protein.

Q2: What are the common challenges when working with this compound?

Like many targeted protein degraders, researchers may encounter challenges related to solubility, stability, and experimental reproducibility.[3] Common issues include compound precipitation in aqueous solutions, degradation of the compound over time in experimental conditions, and inconsistent results between experiments. Careful handling and optimized experimental protocols are key to mitigating these issues.

Q3: I am observing inconsistent degradation of AR in my experiments. What could be the cause?

Inconsistent AR degradation can stem from several factors:

  • Compound Stability: this compound, like other small molecules, can be susceptible to degradation in aqueous media over time. It is recommended to prepare fresh dilutions in media for each experiment.

  • Cellular Health: The efficiency of the ubiquitin-proteasome system is dependent on cellular health. Ensure your cells are healthy and not under stress from other factors.

  • Passage Number: Cell lines can change phenotypically over time with increasing passage number, which may affect the expression levels of AR or components of the E3 ligase machinery. It is advisable to use cells within a consistent and low passage number range.

  • "Hook Effect": At very high concentrations, molecular glue degraders can sometimes exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (Degrader-AR or Degrader-DCAF16) instead of the productive ternary complex (AR-Degrader-DCAF16).[4] Performing a wide dose-response curve is essential to identify the optimal concentration for degradation.

Q4: How should I prepare and store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C.[5] For experimental use, prepare a high-concentration stock solution in anhydrous DMSO.[5] When preparing working solutions for cell culture, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is crucial to ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and that the compound is added to the media with vigorous mixing.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Observation: A cloudy or particulate formation is visible in the cell culture media after adding this compound.

Possible Cause Troubleshooting Step
Poor aqueous solubility Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration in the media. Ensure thorough mixing immediately after adding the compound to the media. Consider a brief sonication of the stock solution before dilution.
High final DMSO concentration Ensure the final concentration of DMSO in the cell culture media is kept to a minimum, ideally 0.1% or lower.
Interaction with media components Some components of the cell culture media, particularly serum, can sometimes contribute to compound precipitation. If possible, test the solubility in a serum-free version of your media first.
Issue 2: No or Low AR Degradation Observed by Western Blot

Observation: After treating cells with this compound, there is no significant reduction in AR protein levels as assessed by Western blot.

Possible Cause Troubleshooting Step
Suboptimal compound concentration Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for AR degradation and to rule out a potential "hook effect".
Insufficient treatment time Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal duration of treatment for observing maximal AR degradation.
Inactive compound Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] If in doubt, use a fresh vial of the compound.
Low expression of DCAF16 Confirm that the cell line you are using expresses DCAF16 at sufficient levels. This can be checked by Western blot or qPCR.
Proteasome inhibition As a control, co-treat cells with a proteasome inhibitor (e.g., MG132). If AR degradation is dependent on the proteasome, you should see a rescue of AR levels in the presence of the proteasome inhibitor.[6]
Western blot technical issues Ensure your Western blot protocol is optimized for AR detection, including using a validated primary antibody and appropriate loading controls.

Data Presentation

Solubility of AR Degraders
Solvent Solubility Notes
DMSO ≥ 100 mg/mL[5]Recommended for preparing high-concentration stock solutions. Use anhydrous DMSO to prevent hydrolysis of the compound.
Ethanol Sparingly solubleNot generally recommended as a primary solvent for stock solutions.
Aqueous Buffers (e.g., PBS, Cell Culture Media) PoorDirect dissolution in aqueous buffers is not recommended. Dilute from a DMSO stock solution.
Stability of AR Degraders

The stability of molecular glue degraders in solution is a critical factor for experimental success. Below is a summary of recommended storage conditions.

Storage Format Temperature Duration Notes
Solid -20°C or -80°CYearsProtect from light and moisture.
DMSO Stock Solution -80°CUp to 6 months[5]Aliquot to avoid multiple freeze-thaw cycles.
DMSO Stock Solution -20°CUp to 1 month[5]For shorter-term storage.
Diluted in Aqueous Media 37°CHoursPrepare fresh for each experiment. Degradation can occur over longer incubation times.

Experimental Protocols

Protocol 1: Western Blot Analysis of AR Degradation

This protocol outlines the steps to assess the degradation of the Androgen Receptor in cells treated with this compound.

  • Cell Seeding: Plate your cells of interest (e.g., LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 16-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for the duration of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock.

  • Cell Treatment: After allowing the cells to adhere overnight, add the diluted compound or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for adding the reagent and measuring the signal (luminescence or fluorescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.

Visualizations

AR_Degrader_Signaling_Pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome cluster_ternary Ternary Complex Formation AR_Degrader_1 This compound AR Androgen Receptor (AR) AR_Degrader_1->AR Binds to AR DCAF16 DCAF16 (E3 Ligase Substrate Receptor) AR_Degrader_1->DCAF16 Recruits DCAF16 Ternary_Complex AR - this compound - DCAF16 AR_Degrader_1->Ternary_Complex Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation AR->Ternary_Complex DCAF16->Ternary_Complex CUL4 CUL4-DDB1 E3 Ligase Complex Ub Ubiquitin CUL4->Ub Transfers Ubiquitin Ub->AR Polyubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades AR Ternary_Complex->CUL4 Engages E3 Ligase Complex

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Poor AR Degradation Start Poor or No AR Degradation Check_Compound Check Compound Integrity (Storage, Freshness) Start->Check_Compound Optimize_Concentration Optimize Concentration (Dose-Response) Check_Compound->Optimize_Concentration Optimize_Time Optimize Treatment Time (Time-Course) Optimize_Concentration->Optimize_Time Check_Cell_Line Verify Cell Line (AR & DCAF16 Expression) Optimize_Time->Check_Cell_Line Proteasome_Control Proteasome Inhibitor Control (e.g., MG132) Check_Cell_Line->Proteasome_Control WB_Optimization Optimize Western Blot Protocol Proteasome_Control->WB_Optimization Success Successful AR Degradation WB_Optimization->Success

Caption: A logical workflow for troubleshooting poor AR degradation.

References

Technical Support Center: Troubleshooting Inconsistent AR Degrader-1 Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with AR Degrader-1, a representative PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the Androgen Receptor (AR). For the purpose of this guide, we will use Bavdegalutamide (ARV-110) as a well-characterized example of an AR degrader.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Little to No Degradation of Androgen Receptor (AR)

Q: My Western blot shows no significant reduction in AR protein levels after treating my cells with this compound. What are the possible causes?

A: Several factors could contribute to a lack of AR degradation. Here is a systematic approach to troubleshoot this issue:

  • Compound Integrity and Handling:

    • Storage: Ensure the lyophilized compound was stored at -20°C, desiccated. Once reconstituted in DMSO, it should be stored at -20°C and used within three months to prevent loss of potency. Aliquoting the stock solution is crucial to avoid multiple freeze-thaw cycles.[1][2]

    • Solubility: ARV-110 is soluble in DMSO.[1][2][3] Ensure the compound is fully dissolved before diluting it into your cell culture medium.

  • Experimental Conditions:

    • Cell Line Suitability: Confirm that your chosen cell line expresses sufficient levels of both the Androgen Receptor and Cereblon (CRBN), the E3 ligase recruited by ARV-110.[4][5][6] Cell lines like LNCaP and VCaP are commonly used and have shown susceptibility to ARV-110.[1][2]

    • Concentration and Treatment Duration: A full dose-response and time-course experiment is recommended. Degradation can be observed in as little as 4 hours, with near-complete degradation by 12-24 hours.[7] The optimal concentration for maximal degradation (DC50) is typically in the low nanomolar range.[3][8][9]

  • Cellular Factors:

    • Cell Health and Confluency: Use cells that are healthy and in the logarithmic growth phase. Standardize cell passage number and seeding densities, as these can affect the efficiency of the ubiquitin-proteasome system.[4]

    • Proteasome Activity: To confirm that the lack of degradation is not due to general inhibition of the proteasome, include a positive control for proteasome-mediated degradation. Pre-treating cells with a proteasome inhibitor like MG132 should "rescue" the degradation of AR by this compound, leading to an accumulation of ubiquitinated AR.[10]

Issue 2: Inconsistent or Variable AR Degradation Between Experiments

Q: I am observing significant variability in the percentage of AR degradation from one experiment to the next. How can I improve reproducibility?

A: Inconsistent results are often due to subtle variations in experimental procedures.

  • Standardize Cell Culture Conditions:

    • Maintain a consistent cell passage number.

    • Ensure similar cell confluency at the time of treatment.

    • Use the same batch and supplier of serum and media.

  • Compound Preparation:

    • Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.

    • Assess the stability of the degrader in your specific cell culture medium over the time course of your experiment.[4]

  • Western Blotting Technique:

    • Ensure equal protein loading by performing a reliable protein quantification assay (e.g., BCA assay).[5][11]

    • Use a consistent and reliable loading control (e.g., GAPDH, β-actin).

    • Optimize antibody concentrations and incubation times.

Issue 3: The "Hook Effect" - Reduced Degradation at High Concentrations

Q: I've noticed that at very high concentrations of this compound, the degradation of AR is less efficient than at moderate concentrations. What is happening?

A: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.[4][12][13]

  • Mechanism: At optimal concentrations, the PROTAC efficiently forms a "ternary complex" consisting of the AR, the PROTAC, and the E3 ligase, which is necessary for degradation. At excessive concentrations, the PROTAC is more likely to form separate "binary complexes" with either the AR or the E3 ligase.[4] These binary complexes are non-productive and compete with the formation of the productive ternary complex, leading to reduced degradation.[4][14]

  • Solution:

    • Perform a wide dose-response experiment to identify the optimal concentration range for degradation. This will reveal the characteristic bell-shaped curve of the hook effect.[4][12]

    • Test lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[4]

Quantitative Data Summary

The following tables provide expected quantitative data for an AR degrader like ARV-110 in common prostate cancer cell lines. Use this data as a benchmark for your own experimental results.

Table 1: In Vitro Degradation Potency of ARV-110

Cell Line AR Status DC50 (Half-Maximal Degradation Concentration) Maximum Degradation (Dmax) Reference
VCaP AR+ < 1 nM >95% at ≥ 10 nM [5][8]

| LNCaP | AR+ | ~1 nM | >95% at ≥ 10 nM |[5] |

Table 2: In Vitro Anti-proliferative Activity of ARV-110

Cell Line IC50 (Half-Maximal Inhibitory Concentration) Reference
VCaP 1.5 nM [1][2]

| LNCaP | 16.2 nM |[1][2] |

Experimental Protocols

Protocol 1: AR Degradation Assay by Western Blot

This protocol details the steps to assess the degradation of AR protein in prostate cancer cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[15][16]

    • Prepare a stock solution of this compound (e.g., 5 mM ARV-110 in DMSO).[1]

    • Perform serial dilutions of the degrader in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle-only control (e.g., DMSO).[5]

    • Replace the medium with the media containing the degrader or vehicle and incubate for the desired time (e.g., 18-24 hours).[11]

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[5]

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5][11]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[5]

    • Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[5]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[5]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.[5]

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

Protocol 2: qPCR for AR Target Gene Expression

This protocol can be used to assess the functional consequence of AR degradation by measuring the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2).

  • Cell Treatment and RNA Isolation:

    • Treat cells with this compound as described in Protocol 1.

    • Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.[17]

  • cDNA Synthesis:

    • Measure the concentration and purity of the isolated RNA.

    • Synthesize cDNA from a standard amount of total RNA (e.g., 1000 ng) using a cDNA synthesis kit.[17]

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green master mix and primers specific for your gene of interest (e.g., AR, PSA, TMPRSS2) and a housekeeping gene (e.g., β-actin, 18S rRNA).[17][18]

    • Primer sequences for human AR and target genes can be found in the literature or sourced from vendors.[17][19]

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AR_Degrader_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation PROTAC This compound (PROTAC) PROTAC->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3 Ligase Ub Ubiquitin (Ub) Ub->AR Ubiquitination Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR AR_PROTAC AR PROTAC_bound PROTAC AR_PROTAC->PROTAC_bound E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound Troubleshooting_Workflow Start Inconsistent or No AR Degradation Observed Check_Compound Verify Compound Integrity: - Correct storage? - Freshly prepared? Start->Check_Compound Check_Cells Assess Cellular Factors: - Healthy, log-phase cells? - Correct cell line (AR+/CRBN+)? - Consistent passage number? Start->Check_Cells Check_Protocol Review Experimental Protocol: - Optimal concentration range? (Check for Hook Effect) - Sufficient treatment time? Start->Check_Protocol Check_Western Troubleshoot Western Blot: - Protein quantification accurate? - Equal loading confirmed? - Antibody working? Start->Check_Western Positive_Control Run Controls: - Proteasome inhibitor (e.g., MG132)  rescues degradation? - Known positive control cell line? Check_Compound->Positive_Control Check_Cells->Positive_Control Check_Protocol->Positive_Control Check_Western->Positive_Control Resolve Problem Resolved Positive_Control->Resolve

References

Technical Support Center: Improving In Vivo Bioavailability of AR Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the in vivo bioavailability of this compound and similar targeted protein degraders.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common challenges in achieving good in vivo bioavailability?

This compound is a potent Androgen Receptor (AR) degrader. Like many targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues, it faces challenges in achieving optimal oral bioavailability. These challenges often stem from physicochemical properties that are "beyond the Rule of Five," including high molecular weight, poor aqueous solubility, and low cell permeability.[1]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

There are three main strategies to enhance the oral bioavailability of protein degraders:

  • Chemical Modification: This involves altering the molecule's structure to improve its drug-like properties. Key approaches include linker optimization and prodrug strategies.[1][2]

  • Formulation Development: This focuses on creating advanced drug delivery systems to improve solubility and absorption. Common techniques include the preparation of amorphous solid dispersions (ASDs), lipid-based formulations, and particle size reduction through nano-milling.[3]

  • Administration Route and Dosing Regimen: In cases of very low oral bioavailability, alternative administration routes like intravenous (IV) or intraperitoneal (IP) injections can be considered for preclinical studies. Additionally, optimizing the dosing frequency based on pharmacokinetic (PK) data is crucial.[4]

Q3: How does the choice of E3 ligase ligand affect the bioavailability of an AR degrader?

The choice of E3 ligase ligand can significantly impact the physicochemical properties and, consequently, the oral bioavailability of a PROTAC. For instance, degraders based on Cereblon (CRBN) ligands, like thalidomide (B1683933) and its analogs, tend to have lower molecular weights and more drug-like properties compared to those based on VHL (von Hippel-Lindau) ligands. As a result, many orally bioavailable AR PROTACs in development utilize CRBN ligands.[4]

Troubleshooting Guides

Problem 1: Low and Variable Plasma Exposure After Oral Administration
Possible Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate 1. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area of the drug substance.[3] 2. Amorphous Solid Dispersion (ASD): Formulate this compound as an ASD with a suitable polymer (e.g., HPMCAS, PVP, Soluplus, Eudragit E PO) using spray drying or hot-melt extrusion to enhance dissolution.[5][6] 3. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) to improve solubilization in the gastrointestinal tract.[7][8]
Low permeability across the intestinal membrane 1. Linker Modification: If applicable to your degrader's structure, modify the linker to reduce polarity and the number of rotatable bonds. Introducing intramolecular hydrogen bonds can also improve permeability.[1][2] 2. Prodrug Approach: Design a prodrug of this compound by adding a lipophilic group to a suitable position on the molecule to enhance passive diffusion.[1]
High first-pass metabolism 1. In Vitro Metabolic Stability Assay: Use liver microsomes or hepatocytes to identify metabolic hotspots on the molecule.[9] 2. Structural Modification: Modify the identified metabolic "soft spots" to improve metabolic stability.[1]
Problem 2: In Vivo Toxicity Observed During Preclinical Studies
Possible Cause Troubleshooting Steps
Formulation-related toxicity 1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle toxicity.[4] 2. Test Alternative Formulations: If a specific vehicle (e.g., a high concentration of a particular co-solvent) is causing toxicity, explore alternative, well-tolerated vehicles.[4] 3. Evaluate Excipient Safety: For lipid-based formulations, be aware of potential excipient-derived toxicity, such as that from dimethylacetamide.[8]
Off-target toxicity of the degrader 1. In Vitro Selectivity Profiling: Perform comprehensive in vitro assays to assess the selectivity of this compound against a panel of related proteins. 2. Dose-Response Study: Conduct a thorough dose-escalation study in vivo to determine the therapeutic window and identify the maximum tolerated dose.[4]
Unexpected pharmacokinetics leading to high exposure 1. Re-evaluate Formulation Performance: In vitro-in vivo correlation (IVIVC) can be poor for some formulations. An unexpectedly high Cmax could lead to toxicity. Re-assess the in vitro dissolution and release profile of your formulation. 2. Adjust Dosing Regimen: Based on PK data, adjust the dose and/or frequency of administration to maintain plasma concentrations within the therapeutic window.[4]

Data Presentation

Table 1: Oral Bioavailability of Selected AR PROTAC Degraders
CompoundSpeciesOral Bioavailability (%)E3 Ligase LigandReference
ARV-110 RatModerate to HighCereblon[1]
BWA-522 Mouse40.5Cereblon[8]
Beagle Dog69.3[8]
ARD-2585 Mouse51Cereblon[10]

Note: "Moderate to High" for ARV-110 is as described in the literature, with a specific value of 5.6x improvement with a specific formulation.[7][11]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an ASD of this compound to enhance its aqueous solubility and oral bioavailability.

Materials:

  • This compound

  • Polymer (e.g., HPMCAS, PVP K30, Soluplus®, Eudragit® E PO)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer equipped with a two-fluid or three-fluid nozzle

  • Characterization equipment (DSC, PXRD, SEM)

Procedure:

  • Solution Preparation:

    • Dissolve this compound and the selected polymer in a common volatile solvent or solvent mixture. The drug-to-polymer ratio typically ranges from 1:1 to 1:9 (w/w).

    • Ensure complete dissolution to form a clear solution. The total solid content in the solution is usually kept low (e.g., 1-5% w/v) to maintain a low viscosity for efficient atomization.[6]

  • Spray Drying Process:

    • Set the spray dryer parameters. These will need to be optimized for your specific compound and polymer system, but typical starting parameters are:

      • Inlet temperature: 100-150°C

      • Aspirator rate: 80-100%

      • Pump rate: 5-15 mL/min

      • Atomizing air flow rate: 400-600 L/hr

    • Pump the feed solution through the nozzle into the drying chamber.

    • The solvent rapidly evaporates from the atomized droplets, forming a solid dispersion powder.[6]

  • Powder Collection and Secondary Drying:

    • Collect the dried powder from the cyclone separator.

    • To remove any residual solvent, further dry the collected powder under vacuum at a temperature well below the glass transition temperature (Tg) of the ASD for 24-48 hours.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Confirm the formation of a single-phase amorphous system by the presence of a single Tg.

    • Powder X-ray Diffraction (PXRD): Verify the amorphous nature of the dispersion by the absence of sharp peaks characteristic of crystalline material.

    • Scanning Electron Microscopy (SEM): Examine the morphology of the spray-dried particles.

    • In Vitro Dissolution Testing: Assess the dissolution rate of the ASD in biorelevant media (e.g., FaSSIF, FeSSIF) compared to the crystalline drug.

Protocol 2: General Procedure for an In Vivo Efficacy Study

Objective: To evaluate the in vivo efficacy of an this compound formulation in a relevant animal model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Prostate cancer cell line xenograft (e.g., VCaP, LNCaP)

  • This compound formulation (e.g., ASD suspension, lipid-based formulation)

  • Vehicle control

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

  • Analytical equipment for PK/PD analysis (e.g., LC-MS/MS, Western blot)

Procedure:

  • Animal Model and Tumor Implantation:

    • Implant prostate cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize animals into treatment and control groups.

  • Dosing:

    • Administer the this compound formulation and vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.[4]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.[4]

  • Pharmacokinetic (PK) Analysis:

    • At specified time points after dosing, collect blood samples for the determination of plasma drug concentrations using a validated LC-MS/MS method.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, or at interim time points, collect tumor tissue.

    • Analyze tumor lysates by Western blot or other methods to quantify the levels of AR protein relative to a loading control and the vehicle control group.[4]

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI).

    • Correlate pharmacokinetic parameters (e.g., AUC, Cmax) with pharmacodynamic effects (AR degradation) and anti-tumor efficacy.

Mandatory Visualizations

AR_Degradation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AR_Degrader_1 This compound AR_Degrader_1_in This compound AR_Degrader_1->AR_Degrader_1_in Cellular Uptake Ternary_Complex Ternary Complex (AR - Degrader - E3) AR_Degrader_1_in->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of action for this compound.

Caption: Workflow for improving oral bioavailability.

References

minimizing cytotoxicity of AR Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AR Degrader-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer solutions for common experimental challenges. While this compound (also known as Compound ML 2-9) is a molecular glue designed to degrade the Androgen Receptor (AR) with high specificity, this guide also provides broader advice applicable to the entire class of AR degraders.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule, monovalent degrader of the Androgen Receptor. It functions as a "molecular glue," inducing a novel interaction between the AR protein and the DCAF16 E3 ubiquitin ligase. This induced proximity leads to the poly-ubiquitination of AR, marking it for degradation by the cell's proteasome. This mechanism of action removes the entire AR protein, rather than just inhibiting its function.

Q2: this compound is described as having low cytotoxicity. Why am I observing significant cell death in my experiments?

A2: While this compound is designed for on-target degradation of AR, unexpected cytotoxicity can arise from several factors:

  • High Concentrations: Excessive concentrations of any small molecule can lead to off-target effects and general cellular stress.

  • The "Hook Effect": At very high concentrations, degraders can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce degradation efficiency and potentially lead to off-target activity.[1][2]

  • Cell Line Sensitivity: The specific genetic background and protein expression profile of your cell line may render it more sensitive to AR degradation or to the compound itself.

  • Off-Target Degradation: Although designed to be specific, it is possible for degraders to induce the degradation of other proteins, which could be essential for cell survival.[3]

Q3: What is the "hook effect" and how can I avoid it with this compound?

A3: The "hook effect" is a phenomenon where the efficiency of a degrader decreases at higher concentrations.[1][2][4] This occurs because the formation of the productive ternary complex (AR : this compound : DCAF16) is outcompeted by the formation of binary complexes (AR : this compound or this compound : DCAF16). To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that maximizes AR degradation.[4][5]

Q4: What are the appropriate controls for an experiment with this compound?

A4: To ensure the validity of your results, the following controls are recommended:

  • Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.

  • Inactive Epimer/Analog (if available): An ideal negative control is a structurally similar molecule that does not induce degradation.

  • Proteasome Inhibitor (e.g., MG132, Bortezomib): To confirm that the observed degradation of AR is proteasome-dependent. Pre-treatment with a proteasome inhibitor should "rescue" the degradation of AR by this compound.

  • Positive Control Compound: A known AR antagonist (e.g., Enzalutamide) can be used to compare the phenotypic effects of AR inhibition versus AR degradation.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing higher-than-expected cytotoxicity in your experiments with this compound, follow this step-by-step guide to identify and mitigate the issue.

Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity

G start Start: Unexpected Cytotoxicity Observed q1 Is the this compound concentration optimized? start->q1 step1 Action: Perform Dose-Response (Cytotoxicity & Degradation) q1->step1 No q2 Does cytotoxicity correlate with AR degradation? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Conclusion: Cytotoxicity is likely on-target. Consider cell line sensitivity. q2->step2 Yes q3 Is degradation proteasome-dependent? q2->q3 No a2_yes Yes a2_no No end Resolution: Refined Experimental Conditions step2->end step3 Action: Use Proteasome Inhibitor Control (e.g., MG132) q3->step3 No step4 Conclusion: Cytotoxicity may be due to non-specific, off-target effects of the compound. q3->step4 No, degradation not rescued step5 Action: Investigate Off-Target Effects (e.g., Proteomics) q3->step5 Yes a3_yes Yes a3_no No step3->q3 step4->end step5->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Issue Possible Cause Recommended Action
High Cytotoxicity at All Concentrations The concentration range is too high, potentially causing the "hook effect" or off-target toxicity.Perform a broad dose-response curve for both cytotoxicity (e.g., CellTiter-Glo) and AR degradation (Western Blot). Test concentrations from low nanomolar to high micromolar to identify the optimal window for degradation without excessive toxicity.
Cytotoxicity Does Not Correlate with AR Degradation The observed cell death may be due to off-target effects of the compound, independent of AR degradation.1. Use a proteasome inhibitor (e.g., MG132) to see if it rescues both AR degradation and cytotoxicity. If cytotoxicity persists while degradation is blocked, it points to off-target effects. 2. If available, use an inactive analog of this compound as a negative control. 3. Consider performing unbiased proteomics to identify other proteins that may be degraded.[3]
On-Target Cytotoxicity is Too High for Desired Experiment The cell line being used is highly dependent on AR signaling for survival, leading to potent cell death upon AR degradation.1. Reduce the incubation time. A shorter exposure may be sufficient to observe downstream effects on gene expression without inducing widespread apoptosis. 2. Use a lower concentration of this compound that results in partial AR degradation. 3. Consider using a different cell line that is less sensitive to AR pathway inhibition.

Data Presentation: AR Degrader Efficacy

The following table summarizes typical experimental concentrations and resulting degradation levels for AR degraders in various prostate cancer cell lines, providing a reference for experimental design.

Degrader Type Example Compound Cell Line Effective Concentration (DC50) Max Degradation (Dmax) Reference
Molecular Glue This compoundLNCaPNot specifiedNot specified[4]
PROTAC ARD-61LNCaP~8.0 nM>90%[2]
PROTAC ARV-110VCaP< 1 nM>90%[3]
PROTAC (Rac)-GDC-2992VCaP10 nMNot specified[6]

Note: DC50 (Degradation Concentration 50) is the concentration of the degrader required to achieve 50% degradation of the target protein.

Experimental Protocols

Protocol 1: Assessing AR Degradation by Western Blot

This protocol details the steps to quantify the degradation of AR protein following treatment with this compound.

  • Cell Seeding: Plate your cells of interest (e.g., LNCaP, VCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A recommended starting range is 0.1 nM to 10 µM. Also prepare a vehicle control (e.g., DMSO).

  • Incubation: Aspirate the medium from the cells and add the medium containing this compound or vehicle. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control. Plot the percentage of AR degradation relative to the vehicle control against the degrader concentration to determine the DC50 and Dmax.

Protocol 2: Measuring Cytotoxicity using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present.

  • Cell Seeding: Seed cells in a white-walled, 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow to adhere overnight.

  • Compound Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment. Include a vehicle-only control.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot cell viability (as a percentage of the vehicle control) against the degrader concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathway and Mechanism of Action

Diagram: Mechanism of this compound (Molecular Glue)

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation AR Androgen Receptor (AR) Ternary AR : Degrader : DCAF16 (Ternary Complex) AR->Ternary DCAF16 DCAF16 (E3 Ligase) DCAF16->Ternary Degrader This compound Degrader->Ternary 'glues' proteins together Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR recruits Ub Ubiquitin (Ub) Ub->Ub_AR transfers to AR Proteasome Proteasome Ub_AR->Proteasome targeted for degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: this compound acts as a molecular glue to induce degradation.

References

AR Degrader-1 degradation kinetics optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AR Degrader-1 (also known as Compound ML 2-9), a molecular glue degrader of the Androgen Receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Compound ML 2-9) is a monovalent molecular glue that induces the degradation of the Androgen Receptor (AR).[1][2][3][4][5] It functions by promoting the interaction between AR and the DCAF16 E3 ubiquitin ligase, a component of the Cullin-RING E3 ligase (CRL4) complex. This induced proximity leads to the ubiquitination of AR, marking it for subsequent degradation by the proteasome.

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been shown to degrade AR in LNCaP prostate cancer cells without significant cytotoxicity.[2][3][4]

Q3: What are the key parameters to measure the effectiveness of this compound?

A3: The primary parameters to quantify the efficacy of a protein degrader are:

  • DC50: The concentration of the degrader that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the degrader.

  • Time-course of degradation: The rate at which the target protein is degraded over time.

Q4: How does a molecular glue degrader like this compound differ from a PROTAC?

A4: While both molecular glues and PROTACs induce targeted protein degradation, they differ in their structure and mechanism. PROTACs are heterobifunctional molecules with two distinct ligands connected by a linker: one binds the target protein and the other recruits an E3 ligase. In contrast, molecular glues are typically smaller, monovalent molecules that induce a new protein-protein interaction surface between the target protein and the E3 ligase, effectively "gluing" them together.

Signaling Pathway and Experimental Workflow Diagrams

AR_Degradation_Pathway This compound Signaling Pathway cluster_CRL4 CRL4-DCAF16 E3 Ligase Complex DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 associates with DCAF16 DCAF16 DDB1->DCAF16 binds RBX1 RBX1 CUL4->RBX1 binds Ternary_Complex Ternary Complex (AR - Degrader - DCAF16) DCAF16->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex Degradation AR Degradation AR_Degrader_1 This compound (Molecular Glue) AR_Degrader_1->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Proteasome->Degradation mediates

Caption: this compound mediated AR degradation pathway.

Experimental_Workflow Experimental Workflow for Kinetic Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Seed_Cells Seed Cells (e.g., LNCaP) Treat_Degrader Treat with this compound (Dose-response or Time-course) Seed_Cells->Treat_Degrader CHX_Treatment Optional: Add Cycloheximide (for half-life studies) Treat_Degrader->CHX_Treatment Cell_Lysis Cell Lysis CHX_Treatment->Cell_Lysis Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot (Probe for AR and Loading Control) SDS_PAGE->Western_Blot Imaging Imaging & Densitometry Western_Blot->Imaging Normalization Normalize AR levels to Loading Control Imaging->Normalization Calculation Calculate DC50, Dmax, or Half-life Normalization->Calculation

References

Technical Support Center: Synthesis of AR Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of AR Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this potent androgen receptor (AR) molecular glue degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Compound ML 2-9, is a monovalent molecular glue degrader of the androgen receptor (AR).[1][2][3] It functions by inducing proximity between the AR and the DCAF16 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][3] This targeted degradation of the AR is a promising therapeutic strategy for prostate cancer.[4][5]

Q2: What are the main components of this compound's structure?

A2: this compound is composed of two key moieties: a ligand that binds to the androgen receptor and a covalent binder that recruits the DCAF16 E3 ligase. These components are typically connected, in similar bifunctional degraders, through a chemical linker, though as a molecular glue, the interaction is more nuanced, fostering a direct protein-protein interaction.

Q3: What are the general challenges associated with the synthesis of AR degraders?

A3: The synthesis of AR degraders, particularly those with complex structures like PROTACs and molecular glues, can present several challenges. These include multi-step synthetic routes that can lead to low overall yields, difficulties in purification due to the molecule's properties, and the potential for side reactions during coupling steps. For molecular glues that form covalent bonds with their target E3 ligase, precise control of reactivity is crucial.

Troubleshooting Guide for this compound Synthesis

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible multi-step synthetic route.

Plausible Synthetic Workflow

The synthesis of this compound can be envisioned as a convergent process involving the preparation of an AR-binding moiety and a DCAF16-recruiting moiety, followed by their coupling.

G cluster_0 Synthesis of AR-binding Moiety cluster_1 Synthesis of DCAF16-recruiting Moiety cluster_2 Final Coupling and Purification A1 Starting Material for AR Ligand A2 Intermediate A A1->A2 Step 1 A3 Functionalized AR Ligand A2->A3 Step 2 C1 Coupling Reaction A3->C1 B1 Starting Material for DCAF16 Ligand B2 Intermediate B B1->B2 Step 3 B3 Functionalized DCAF16 Ligand B2->B3 Step 4 B3->C1 C2 Crude this compound C1->C2 Step 5 C3 Purified this compound C2->C3 Purification G cluster_0 Androgen Receptor Signaling cluster_1 AR Degradation by this compound Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Nuclear Translocation ARE Androgen Response Element AR_active->ARE Binds Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Activates Degradation AR Degradation AR_Degrader_1 This compound AR_protein AR Protein AR_Degrader_1->AR_protein Binds DCAF16 DCAF16 E3 Ligase AR_Degrader_1->DCAF16 Recruits Ternary_Complex AR - Degrader - DCAF16 Ternary Complex AR_Degrader_1->Ternary_Complex AR_protein->Ternary_Complex DCAF16->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Proteasome->Degradation G Start Low Yield or Impure Product Check_SM Verify Starting Material Purity Start->Check_SM Check_Reagents Check Reagent Quality & Stoichiometry Check_SM->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Analyze_Crude Analyze Crude Mixture (LC-MS, NMR) Check_Conditions->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Reaction Side Reaction Identified? Purification_Issue Purification Problem? Side_Reaction->Purification_Issue No Change_Reagents Change Coupling Agent or Base Side_Reaction->Change_Reagents Yes Incomplete_Reaction->Side_Reaction No Modify_Conditions Modify Reaction Conditions Incomplete_Reaction->Modify_Conditions Yes Optimize_Purification Optimize Purification Method Purification_Issue->Optimize_Purification Yes Success Successful Synthesis Purification_Issue->Success No Modify_Conditions->Start Change_Reagents->Start Optimize_Purification->Success

References

Technical Support Center: Validating AR Degrader-1 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the target engagement of AR Degrader-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a molecular glue androgen receptor (AR) monovalent degrader.[1] It functions by inducing proximity between the Androgen Receptor and an E3 ubiquitin ligase, specifically DCAF16, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism is distinct from traditional small-molecule inhibitors that only block the active site of the target protein.[2]

Q2: How can I confirm that this compound is actually degrading the Androgen Receptor?

The most direct method is to measure AR protein levels in cells before and after treatment with this compound. Western blotting is the standard technique for this. A significant decrease in the AR protein band following treatment indicates successful degradation.[3][4] To ensure the degradation is proteasome-dependent, you can co-treat cells with a proteasome inhibitor like MG132 or bortezomib.[2][4][5] If this compound is working through the proteasome, the addition of an inhibitor should "rescue" the AR protein from degradation, leading to its accumulation.[2][4]

Q3: My Western blot shows no AR degradation. What could be wrong?

Several factors could lead to a lack of AR degradation. Please refer to the troubleshooting table and workflow diagram in the "Troubleshooting" section below for a detailed guide. Common issues include:

  • Inactive Compound: Ensure the degrader is properly stored and handled.

  • Incorrect Concentration: Perform a dose-response experiment to find the optimal concentration. Degraders can exhibit a "hook effect" where degradation is less efficient at very high concentrations.[6]

  • Insufficient Treatment Time: Conduct a time-course experiment to determine the kinetics of degradation. Significant degradation can be observed as early as 4-6 hours.[4][6]

  • Cell Line Issues: Ensure the cell line expresses sufficient levels of AR and the necessary E3 ligase (DCAF16 for this compound).[1]

  • Western Blot Technical Problems: Issues with protein extraction, loading, transfer, or antibody incubation can all lead to poor results.[3][7]

Q4: How do I know if the degradation is specific to the Androgen Receptor?

Assessing specificity is crucial. A proteomics analysis (e.g., using mass spectrometry) can provide a global view of protein level changes in the cell after treatment.[4] This powerful technique can confirm that AR is among the most significantly downregulated proteins and identify potential off-target effects.[4]

Q5: What is the "hook effect" and how do I avoid it?

The "hook effect" is a phenomenon observed with bifunctional degraders (like PROTACs) where degradation efficiency decreases at high concentrations.[6] This occurs because the high concentration of the degrader favors the formation of separate binary complexes (Degrader-AR and Degrader-E3 ligase) rather than the productive ternary complex (AR-Degrader-E3 ligase) required for ubiquitination.[6] To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.

Q6: Can I use a Cellular Thermal Shift Assay (CETSA) to validate target engagement?

Yes, CETSA is an excellent method to confirm direct physical binding of this compound to the Androgen Receptor in a cellular environment.[8][9] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[10] By heating cell lysates to various temperatures, you can observe a shift in the AR melting curve in the presence of the degrader compared to a vehicle control, confirming target engagement.[8][9] This method is label-free and can be performed on endogenous proteins.[9]

Data Presentation: Efficacy of AR Degraders

The potency of AR degraders is often measured by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). Below is a summary of reported values for various AR degraders in different prostate cancer cell lines.

DegraderCell LineDC50Dmax (%)Reference
BavdegalutamideLNCaP~1 nM>95% at ≥10 nM[3]
BavdegalutamideVCaP~1 nM>95% at ≥10 nM[3]
ARCC-4 (PROTAC)VCaP5 nM>95%[6]
Oral AR PROTACMultiple< 1 nM>90% (in vivo)[11]
ARD-2051LNCaP0.6 nMNot specified[12]
ARD-2051VCaP0.6 nMNot specified[12]

Experimental Protocols & Workflows

Mechanism of Action: this compound

The following diagram illustrates the molecular glue mechanism of this compound.

cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation AR Androgen Receptor (AR) Target Protein Ternary_Complex AR :: Degrader :: DCAF16 AR->Ternary_Complex Binds Degrader This compound (Molecular Glue) Degrader->Ternary_Complex E3_Ligase DCAF16 E3 Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitinated_AR Poly-ubiquitinated AR Ternary_Complex->Ubiquitinated_AR Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitinated_AR->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Ubiquitinated_AR Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades

This compound Mechanism of Action
Protocol 1: Western Blot for AR Degradation

This protocol is fundamental for quantifying AR protein levels following treatment.

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and grow to 70-80% confluency.[7]

    • Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[7]

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][7]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[3][7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Collect the supernatant containing the soluble protein.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[3] This is critical for ensuring equal loading.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and mix with Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.[3]

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.[3]

    • Perform electrophoresis to separate proteins by size.[7]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against AR overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]

    • Wash the membrane three times with TBST.[3]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][7]

    • Wash the membrane again three times with TBST.[3]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.[3]

    • Capture the signal using a digital imaging system and quantify band intensities to determine the percentage of AR degradation relative to the vehicle control.[3]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify E3 Ligase Interaction

This protocol helps determine if this compound enhances the interaction between AR and its E3 ligase.

  • Cell Treatment and Lysis:

    • Treat cells (e.g., LNCaP) with this compound or vehicle for a shorter duration (e.g., 4 hours) to capture the interaction before complete degradation.[2]

    • Lyse cells using a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.[2]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate 1-2 mg of protein lysate with an antibody against AR (or the E3 ligase) overnight at 4°C.[2][13] A non-specific IgG should be used as a negative control.[2]

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.[13]

    • Wash the beads multiple times with wash buffer to remove non-specific binders.[13]

  • Elution and Western Blot:

    • Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.[13]

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above.

    • Probe the membrane with an antibody against the E3 ligase (if you pulled down AR) or AR (if you pulled down the E3 ligase). An enhanced band in the degrader-treated sample indicates an increased interaction.[13]

Troubleshooting Guide

Western Blot Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common Western blot issues when assessing AR degradation.

Start Start: Western Blot for AR Degradation Result Observe Result: No/Weak AR Degradation Start->Result CheckLoading Check Loading Control (e.g., GAPDH) Result->CheckLoading LoadingOK Loading Control is OK CheckLoading->LoadingOK Yes LoadingBad Loading Control is Uneven/Absent CheckLoading->LoadingBad No CheckARSignal Check AR Signal in Vehicle Control Lane LoadingOK->CheckARSignal RedoQuant Troubleshoot: - Re-quantify protein (BCA) - Check sample prep & loading - Re-run gel LoadingBad->RedoQuant ARSignalOK AR Signal is Strong CheckARSignal->ARSignalOK Yes ARSignalBad AR Signal is Weak/Absent CheckARSignal->ARSignalBad No CheckExperiment Problem is Specific to Degrader Treatment ARSignalOK->CheckExperiment TroubleshootWB Troubleshoot Blot: - Check AR antibody (dilution, age) - Optimize transfer - Increase protein loaded ARSignalBad->TroubleshootWB TroubleshootDegrader Troubleshoot Experiment: - Verify degrader concentration (dose-response) - Increase treatment time (time-course) - Confirm cell line expresses E3 ligase - Run proteasome inhibitor control CheckExperiment->TroubleshootDegrader Success Successful Degradation Observed TroubleshootDegrader->Success

Troubleshooting Workflow for Western Blot
Common Problems and Solutions Table

ProblemPossible Cause(s)Recommended Solution(s)
No or Weak AR Signal in All Lanes - Inefficient protein transfer to the membrane.- Primary antibody is inactive or at the wrong dilution.- Insufficient amount of protein loaded.- Stain the membrane with Ponceau S after transfer to verify efficiency.[7]- Optimize the primary antibody concentration; try a fresh antibody aliquot.[3]- Increase the amount of protein loaded per lane (e.g., to 30-40 µg).[3]
High Background on Blot - Blocking was insufficient.- Antibody concentrations (primary or secondary) are too high.- Washing steps were too short or infrequent.- Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk).[3][7]- Decrease the antibody concentrations.[3]- Increase the number and duration of wash steps with TBST.[3][7]
Non-Specific Bands Appear - Primary antibody is not specific enough.- Protein degradation occurred during sample preparation.- Use a more specific, validated primary antibody.[3]- Ensure lysis buffer contains fresh protease inhibitors and always keep samples on ice.[3][7]
AR Signal Present in Control but Not Decreased with Degrader - Degrader is inactive or used at a suboptimal concentration.- Treatment time is too short.- The necessary E3 ligase is not expressed or is inactive in the cell line.- Perform a dose-response curve to find the optimal concentration, being mindful of the hook effect.[6]- Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[6]- Confirm E3 ligase expression via Western blot or qPCR.
AR Levels Increase with Proteasome Inhibitor + Degrader - This is the expected result.- This result confirms that the degradation is dependent on the proteasome, validating the degrader's mechanism of action.[2][4]

References

Validation & Comparative

A Head-to-Head Comparison of AR Degrader-1 and ARV-110 in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, two molecules have emerged as noteworthy tools for researchers in the field of prostate cancer: AR Degrader-1 and ARV-110. Both are designed to eliminate the androgen receptor (AR), a key driver of prostate cancer progression, but they employ distinct molecular mechanisms and are at vastly different stages of development. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Tale of Two E3 Ligases

ARV-110 (bavdegalutamide) is a well-characterized Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that links a ligand for the androgen receptor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2][3][4][5]

In contrast, this compound, also known as Compound ML 2-9, is a monovalent molecular glue degrader. It functions by inducing a novel interaction between the androgen receptor and the DDB1-CUL4-Associated Factor 16 (DCAF16) E3 ligase, leading to the degradation of the AR.[6][7]

Below is a diagram illustrating the distinct mechanisms of action for ARV-110 and this compound.

cluster_ARV110 ARV-110 (PROTAC) cluster_ARD1 This compound (Molecular Glue) ARV110 ARV-110 AR Androgen Receptor (AR) ARV110->AR Binds CRBN Cereblon (E3 Ligase) ARV110->CRBN Recruits Proteasome_A Proteasome AR->Proteasome_A Degradation CRBN->AR Ubiquitination Ub Ubiquitin ARD1 This compound AR2 Androgen Receptor (AR) ARD1->AR2 Binds DCAF16 DCAF16 (E3 Ligase) ARD1->DCAF16 Induces Interaction Proteasome_B Proteasome AR2->Proteasome_B Degradation DCAF16->AR2 Ubiquitination Ub2 Ubiquitin

Caption: Mechanisms of Action for ARV-110 and this compound.

Preclinical Efficacy: A Data-Driven Comparison

The available preclinical data for ARV-110 is extensive, covering a wide range of prostate cancer models. In contrast, the data for this compound is currently limited to in vitro studies in a single cell line.

In Vitro Degradation and Anti-proliferative Activity
ParameterARV-110This compound (ML 2-9)
Cell Lines Tested LNCaP, VCaP, 22Rv1, and others[2][8][9]LNCaP[6][7]
DC50 (AR Degradation) ~1 nM in LNCaP and VCaP cells[2][8][9]Significant degradation observed, but DC50 not explicitly reported.[7]
Dmax (AR Degradation) >95% in LNCaP and VCaP cells[3]Not reported
Effect on Cell Viability Potent inhibition of proliferation in AR-dependent cell lines[9]No obvious cytotoxicity in LNCaP cells[6]
Activity against AR mutants Effective against clinically relevant mutants (e.g., T878A, H875Y)[8]Not reported
In Vivo Antitumor Efficacy

Substantial in vivo data is available for ARV-110, demonstrating its ability to inhibit tumor growth in various xenograft models. To date, no in vivo efficacy data has been published for this compound.

ParameterARV-110
Xenograft Models LNCaP, VCaP, and patient-derived xenografts (PDX)[9]
AR Degradation in Tumors >90% AR degradation at 1 mg/kg, PO, QD[9]
Tumor Growth Inhibition Significant and dose-dependent tumor growth inhibition in both intact and castrate settings, including in enzalutamide-resistant models[4][9]

Clinical Development: ARV-110 in Human Trials

ARV-110 has progressed to clinical trials, providing valuable insights into its safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC). This compound remains a preclinical research compound with no reported clinical development.

ARV-110 Phase 1/2 Clinical Trial (NCT03888612)

The ARDENT trial has provided key clinical data for ARV-110.

ParameterClinical Data for ARV-110
Patient Population Men with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior therapies[10][11][12]
Safety Profile Generally well-tolerated, with manageable adverse events.[10][13]
Recommended Phase 2 Dose (RP2D) 420 mg once daily[13]
PSA50 Response Rate 46% in patients with AR T878X/H875Y mutations[11][13]
RECIST Responses Confirmed partial responses observed, particularly in patients with AR T878X/H875Y mutations[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these AR degraders.

Western Blot Analysis for AR Degradation

This protocol is fundamental for quantifying the reduction in AR protein levels following treatment.

start Start: Prostate Cancer Cells treatment Treatment: Varying concentrations of AR degrader (or vehicle) start->treatment lysis Cell Lysis: RIPA buffer with protease inhibitors treatment->lysis quant Protein Quantification: BCA or Bradford assay lysis->quant sds SDS-PAGE: Separate proteins by size quant->sds transfer Western Transfer: PVDF membrane sds->transfer block Blocking: 5% non-fat milk or BSA transfer->block primary Primary Antibody: Anti-AR and loading control (e.g., GAPDH) block->primary secondary Secondary Antibody: HRP-conjugated primary->secondary detect Detection: Chemiluminescence secondary->detect analysis Analysis: Quantify band intensity detect->analysis end End: Determine % AR degradation analysis->end

Caption: Workflow for Western Blot Analysis of AR Degradation.

Methodology:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP) are cultured to 70-80% confluency and then treated with various concentrations of the AR degrader or a vehicle control for a specified duration (e.g., 24 hours).[8]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][8]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.[8]

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) is also used. Following incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[1][14]

  • Data Analysis: The intensity of the AR protein band is normalized to the loading control to determine the relative level of AR degradation.[8]

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of AR degraders in a living organism.

Methodology:

  • Cell Implantation: Prostate cancer cells (e.g., VCaP) are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The AR degrader is administered orally at specified doses and schedules (e.g., once daily).[9]

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess AR protein levels by Western blot or immunohistochemistry to confirm target engagement.

  • Data Analysis: Tumor growth curves are plotted to compare the efficacy of the AR degrader to the vehicle control. Statistical analysis is performed to determine the significance of any observed anti-tumor effects.

Summary and Future Directions

ARV-110 is a clinically advanced AR degrader with a robust preclinical data package and demonstrated anti-tumor activity in patients with mCRPC. Its mechanism of action via Cereblon recruitment is well-established. The wealth of available data makes it a valuable tool for studying the therapeutic effects of AR degradation in prostate cancer.

This compound (ML 2-9) represents a novel class of AR degraders that functions through a different E3 ligase, DCAF16. While the initial in vitro data is promising, demonstrating its ability to degrade AR, further studies are required to fully characterize its efficacy, including its activity against various AR mutants, its anti-proliferative effects, and its in vivo anti-tumor activity. The development of DCAF16-based degraders is an emerging area, and this compound serves as an important proof-of-concept molecule.

For researchers, the choice between these two degraders will depend on the specific research question. ARV-110 is suitable for studies requiring a well-validated tool with known in vivo activity and clinical relevance. This compound, on the other hand, offers an opportunity to explore a novel mechanism of AR degradation and the broader potential of DCAF16-based molecular glues. The continued investigation of both molecules will undoubtedly contribute to a deeper understanding of targeted protein degradation and its application in the treatment of prostate cancer.

References

AR Degrader-1 vs. Enzalutamide: A Comparative Guide for Overcoming Resistance in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a representative Androgen Receptor (AR) degrader, ARD-61, and the second-generation antiandrogen, enzalutamide (B1683756), in the context of enzalutamide-resistant prostate cancer. The information presented is based on preclinical experimental data to assist researchers and drug development professionals in understanding the potential advantages of AR degraders in overcoming therapeutic resistance.

Introduction to Enzalutamide Resistance

Enzalutamide is a potent androgen receptor (AR) signaling inhibitor widely used in the treatment of prostate cancer. It functions by competitively binding to the ligand-binding domain (LBD) of the AR, thereby preventing its nuclear translocation and transcriptional activity. However, a significant challenge in the clinical use of enzalutamide is the development of resistance.[1][2]

Mechanisms of resistance are multifaceted and often involve the AR axis itself. Common resistance mechanisms include:

  • AR Gene Amplification: Increased copies of the AR gene lead to overexpression of the AR protein, overwhelming the inhibitory effect of enzalutamide.

  • AR Mutations: Mutations in the LBD can alter the binding of enzalutamide, sometimes converting it from an antagonist to an agonist.[3]

  • AR Splice Variants (AR-Vs): The expression of truncated AR isoforms that lack the LBD, such as AR-V7, is a major mechanism of resistance. These variants are constitutively active and do not require ligand binding for their function, rendering LBD-targeting drugs like enzalutamide ineffective.[1][2][3][4]

AR degraders represent a novel therapeutic strategy to overcome these resistance mechanisms. Unlike enzalutamide, which merely blocks AR activity, AR degraders, such as Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of the entire AR protein.[5] This guide focuses on ARD-61, a potent AR PROTAC, to illustrate the potential of this class of drugs in enzalutamide-resistant settings.

Quantitative Data Summary

The following tables summarize the comparative efficacy of ARD-61 and enzalutamide in enzalutamide-sensitive and -resistant prostate cancer cell lines.

Table 1: Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) for cell growth was determined in various prostate cancer cell lines after treatment with either ARD-61 or enzalutamide. Lower IC50 values indicate greater potency.

Cell LineAR StatusEnzalutamide ResistanceARD-61 IC50 (nM)Enzalutamide IC50 (nM)Reference
LNCaPAR-positiveSensitive1-10100-1000[5]
VCaPAR-positiveSensitive1-10100-1000[5]
LNCaP-EnzRAR-positiveResistant1-10>10,000[5]
CWR-R1-EnzRAR-positive, AR-V7 highResistant10-100>10,000[5]

Data are approximated from graphical representations in the cited literature.

Table 2: AR Protein Degradation

The ability of ARD-61 to degrade the full-length AR protein was assessed by Western blot analysis.

Cell LineTreatmentAR Protein LevelReference
LNCaPARD-61 (100 nM, 24h)>90% degradation[5]
VCaPARD-61 (100 nM, 24h)>90% degradation[5]
LNCaPEnzalutamide (10 µM, 24h)No degradation[5]
Table 3: Apoptosis Induction

The induction of apoptosis was evaluated by observing the cleavage of PARP, a hallmark of programmed cell death.

Cell LineTreatmentPARP CleavageReference
LNCaP-EnzRARD-61 (100 nM)Observed[5]
LNCaP-EnzREnzalutamide (20 µM)Not Observed[5]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action of enzalutamide and ARD-61 in both enzalutamide-sensitive and -resistant prostate cancer cells.

cluster_sensitive Enzalutamide-Sensitive Cell Androgen Androgen AR_LBD AR (LBD) Androgen->AR_LBD Binds AR_nucleus AR (in nucleus) AR_LBD->AR_nucleus Translocation ARE Androgen Response Element AR_nucleus->ARE Binds Gene_Expression Gene Expression (e.g., PSA) ARE->Gene_Expression Activates Cell_Growth Cell Growth and Survival Gene_Expression->Cell_Growth Enzalutamide Enzalutamide Enzalutamide->AR_LBD Blocks

Caption: Mechanism of action of enzalutamide in sensitive cells.

cluster_resistant Enzalutamide-Resistant Cell (with AR-V7) AR_V7 AR-V7 (no LBD) AR_V7_nucleus AR-V7 (in nucleus) AR_V7->AR_V7_nucleus Constitutively active ARE_res Androgen Response Element AR_V7_nucleus->ARE_res Binds Gene_Expression_res Gene Expression (e.g., PSA) ARE_res->Gene_Expression_res Activates Cell_Growth_res Cell Growth and Survival Gene_Expression_res->Cell_Growth_res Enzalutamide_res Enzalutamide_res Enzalutamide_res->AR_V7 Ineffective

Caption: Enzalutamide ineffectiveness in resistant cells with AR-V7.

cluster_degrader AR Degrader (ARD-61) in Resistant Cell ARD_61 ARD-61 (PROTAC) AR_FL Full-Length AR ARD_61->AR_FL E3_Ligase E3 Ubiquitin Ligase ARD_61->E3_Ligase Ternary_Complex Ternary Complex (AR-ARD-61-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR to AR_Degradation AR Degradation Proteasome->AR_Degradation No_AR_Signaling No AR Signaling AR_Degradation->No_AR_Signaling Apoptosis Apoptosis No_AR_Signaling->Apoptosis start Start cell_culture Culture Enzalutamide-Sensitive and -Resistant Prostate Cancer Cells start->cell_culture treatment Treat cells with AR Degrader-1 vs. Enzalutamide cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot for AR & Apoptosis Markers treatment->western apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis ic50 Determine IC50 Values viability->ic50 protein_quant Quantify AR Degradation & PARP Cleavage western->protein_quant apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant comparison Comparative Analysis ic50->comparison protein_quant->comparison apoptosis_quant->comparison end End comparison->end

References

A Head-to-Head Comparison of Androgen Receptor Degraders for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) is a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors has driven the development of novel therapeutic strategies aimed at AR degradation. This guide provides an objective comparison of emerging androgen receptor degraders, summarizing key preclinical data, outlining detailed experimental methodologies, and visualizing critical biological pathways to support informed decision-making in the development of next-generation prostate cancer therapies.

Mechanisms of Action: A New Paradigm in AR-Targeted Therapy

A promising strategy to overcome resistance to traditional AR inhibitors is the targeted degradation of the AR protein. This is primarily achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of the AR protein via the ubiquitin-proteasome system.[1]

A PROTAC consists of two active domains connected by a linker: one end binds to the AR, and the other end recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2] This "event-driven" mechanism differs from the "occupancy-driven" approach of traditional inhibitors and may offer enhanced therapeutic potency with reduced systemic drug exposure.[2]

Beyond PROTACs, other classes of AR degraders are emerging, including Selective Estrogen Receptor Degraders (SERDs) which can also induce AR degradation, and newer monomeric degraders that function through various mechanisms.[2][3]

Quantitative Comparison of Preclinical Performance

The following table summarizes the available preclinical data for several key AR degraders. Direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions across different studies.

Degrader MoleculeClassTarget E3 LigaseCell LineDC50 (nM)Dmax (%)Citation(s)
Bavdegalutamide (ARV-110) PROTACCereblon (CRBN)VCaP, LNCaP~1>95%[4][5]
ARV-766 PROTACNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
ARCC-4 PROTACvon Hippel-Lindau (VHL)Not Specified~5>98%[4][7]
ARD-69 PROTACvon Hippel-Lindau (VHL)LNCaP, VCaP, 22Rv10.76 - 10.4~100%[4]
ARD-61 PROTACvon Hippel-Lindau (VHL)LNCaPNot SpecifiedNot Specified[8]
ARD-266 PROTACvon Hippel-Lindau (VHL)LNCaP, VCaP, 22Rv10.2 - 1>95%[4]
ARD-2051 PROTACNot SpecifiedLNCaP, VCaP0.6>90%[9][10][11]
UT-155 Monomeric DegraderNot ApplicableLNCaPNot SpecifiedNot Specified[12]
EN1441 Covalent Monomeric DegraderNot Applicable22Rv1Not SpecifiedNot Specified[13][14]
  • DC50: The concentration of the degrader that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in the study of AR degraders, the following diagrams have been generated.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP90 AR-HSP90 Complex Androgen->AR_HSP90 Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer HSP90 HSP90 AR_HSP90->AR HSP90 Dissociation ARE Androgen Response Element AR_dimer->ARE Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor (AR) Signaling Pathway.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC PROTAC->PROTAC Recycled AR Androgen Receptor (AR) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR->Ternary_Complex E3_Ligase->E3_Ligase Recycled E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ub Proteasome Proteasome Ub_AR->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Ub Ub Ub->Ternary_Complex

Caption: General Mechanism of PROTAC-mediated AR Degradation.

Experimental_Workflow Preclinical Evaluation Workflow for AR Degraders start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP, 22Rv1) start->cell_culture treatment Treatment with AR Degrader (Dose-Response & Time-Course) cell_culture->treatment western_blot Western Blotting (AR Protein Levels) treatment->western_blot qpcr qRT-PCR (AR Target Gene Expression) treatment->qpcr cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis qpcr->data_analysis cell_viability->data_analysis in_vivo In Vivo Xenograft Model Studies data_analysis->in_vivo end End in_vivo->end

Caption: A typical preclinical workflow for evaluating a new AR degrader.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of AR degraders.[1]

Western Blotting for AR Degradation

This protocol outlines the steps to assess the degradation of the AR protein in prostate cancer cells following treatment with a degrader compound.[1]

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.[1]

    • Treat the cells with the AR degrader at various concentrations and for different time points.[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an AR degrader.

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the AR degrader and incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol quantifies the expression of AR-regulated genes to assess the downstream effects of AR degradation.

  • Cell Treatment and RNA Extraction:

    • Treat cells with the AR degrader as described for Western blotting.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control:

    • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

  • qRT-PCR:

    • Perform real-time PCR using a qPCR instrument, specific primers for AR target genes (e.g., PSA, TMPRSS2), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).

Conclusion

The development of AR degraders, particularly PROTACs, represents a significant advancement in the therapeutic landscape for prostate cancer. These molecules offer the potential to overcome resistance mechanisms that limit the efficacy of traditional AR inhibitors. The preclinical data for compounds like Bavdegalutamide, ARCC-4, and ARD-2051 demonstrate potent and efficient degradation of the AR protein. However, continued research and well-controlled head-to-head clinical trials are necessary to fully elucidate the therapeutic advantages of this new class of drugs and to identify the most promising candidates for clinical development.

References

Selectivity Profile of AR Degrader-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of AR Degrader-1 against other prominent androgen receptor (AR) degraders. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate an objective evaluation of these molecules.

Introduction to AR Degraders and the Importance of Selectivity

Targeted protein degradation has emerged as a powerful therapeutic modality, particularly in oncology. Androgen receptor (AR) degraders, such as Protac (Proteolysis-Targeting Chimera) and molecular glues, offer a novel strategy to overcome resistance to traditional AR antagonists in prostate cancer. Unlike inhibitors that merely block AR function, degraders eliminate the entire AR protein. The clinical efficacy and safety of these degraders are critically dependent on their selectivity for the AR protein over other cellular proteins. Poor selectivity can lead to off-target effects and unwanted toxicities. This guide focuses on the selectivity of this compound, a molecular glue that recruits the DCAF16 E3 ligase to induce AR degradation.[1]

Comparative Selectivity Profiles

The following table summarizes the available quantitative data on the selectivity of this compound and other well-characterized AR degraders: ARV-110 (Bavdegalutamide), ARD-61, and UT-34. It is important to note that the data presented here are compiled from different studies and experimental systems, which should be taken into consideration when making direct comparisons.

Degrader Mechanism On-Target Potency Selectivity Data Summary Key Off-Targets Identified Cell Line(s) Used for Selectivity
This compound (ML 2-9) Molecular Glue (recruits DCAF16)Not explicitly defined in search resultsHigh selectivity observed in a quantitative proteomic screen.7 proteins were significantly downregulated besides AR.LNCaP
ARV-110 (Bavdegalutamide) PROTAC (recruits CRBN)DC50 < 1 nM in VCaP and LNCaP cells[2]Highly selective in a global proteomic analysis of nearly 4,000 proteins.[3] No degradation of the glucocorticoid receptor (GR).[3]Not specified in detail in search results.VCaP, MCF-7[3]
ARD-61 PROTAC (recruits VHL)DC50 values of 0.44 nM to 3.0 nM in various breast cancer cell lines[4]Specific for AR degradation, as confirmed by proteomics.Progesterone (B1679170) Receptor (PR)[5][6]Not specified in search results.
UT-34 Pan-AR antagonist and degraderIC50 values of 211.7 nM (wild-type AR)[5]No cross-reactivity with G-protein–coupled receptor kinases and other nuclear receptor family members.Progesterone Receptor (PR), with 4- to 5-fold weaker potency compared to AR antagonism.Not specified in search results.

Experimental Methodologies

The assessment of a degrader's selectivity is a multi-faceted process involving a variety of sophisticated experimental techniques. Below are detailed descriptions of the key assays used to generate the data in this guide.

Experiment Methodology
Quantitative Mass Spectrometry-based Proteomics This is the gold standard for assessing protein degrader selectivity. Protocol: 1. Cells (e.g., LNCaP or VCaP) are treated with the degrader or a vehicle control for a specified time. 2. Cells are lysed, and proteins are extracted. 3. Proteins are digested into peptides, typically using an enzyme like trypsin. 4. The resulting peptide mixture is labeled with isobaric tags (for relative quantification) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 5. The mass spectrometry data is processed using specialized software to identify and quantify thousands of proteins in each sample. 6. The abundance of each protein in the degrader-treated sample is compared to the vehicle control to identify proteins that are significantly downregulated. High selectivity is indicated when only the target protein (and its known downstream effectors) is significantly degraded.
Kinase Profiling (Kinome Scan) This assay is used to determine the effect of a compound on the activity of a large panel of kinases. Protocol: 1. A library of purified, active kinases is assembled. 2. Each kinase is incubated with its specific substrate and ATP in the presence of the test compound at one or more concentrations. 3. The amount of phosphorylated substrate is measured, often using radiometric or fluorescence-based methods. 4. The percentage of inhibition of each kinase by the compound is calculated. A highly selective compound will only inhibit the intended target kinase or a very small number of other kinases.
Western Blotting This technique is used to confirm the degradation of specific on-target and potential off-target proteins identified in broader screens. Protocol: 1. Cells are treated with the degrader. 2. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. 3. The separated proteins are transferred to a membrane. 4. The membrane is incubated with primary antibodies specific to the target protein and potential off-target proteins. 5. A secondary antibody conjugated to a detection enzyme or fluorophore is then used to visualize the protein bands. The reduction in band intensity in degrader-treated samples compared to controls indicates protein degradation.
Cellular Thermal Shift Assay (CETSA) This method assesses the binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability. Protocol: 1. Cells are treated with the test compound or a vehicle control. 2. The cells are heated to various temperatures, causing proteins to denature and aggregate. 3. The remaining soluble proteins at each temperature are collected and analyzed by Western blotting or mass spectrometry. 4. A selective compound will increase the thermal stability of its target protein, resulting in more soluble protein at higher temperatures compared to the control.

Visualizing the Selectivity Assessment Workflow

The following diagram illustrates a typical workflow for characterizing the selectivity profile of a novel protein degrader.

G Workflow for Protein Degrader Selectivity Profiling cluster_0 Initial Screening cluster_1 Broad Selectivity Profiling cluster_2 Hit Validation and Follow-up cluster_3 Final Selectivity Profile A Compound Synthesis (e.g., this compound) B On-Target Activity Assay (e.g., AR Degradation in a specific cell line) A->B C Quantitative Proteomics (e.g., LC-MS/MS) B->C D Kinase Panel Screening (e.g., KinomeScan) B->D E Off-Target Panel Screening (e.g., CEREP panel) B->E F Western Blot for Key Off-Targets C->F G Cellular Thermal Shift Assay (CETSA) for Target Engagement C->G D->F E->F H Functional Assays for Off-Target Pathways F->H I Comprehensive Selectivity Profile of this compound F->I G->H G->I H->I

Caption: A generalized workflow for assessing the selectivity of a protein degrader.

Signaling Pathway Perturbation

This compound, by promoting the degradation of the androgen receptor, directly impacts the AR signaling pathway. This pathway is crucial for the growth and survival of prostate cancer cells. The intended therapeutic effect of this compound is the shutdown of this pathway.

AR_Signaling_Pathway Impact of this compound on AR Signaling cluster_0 Normal AR Signaling cluster_1 This compound Action Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Ubiquitination AR Ubiquitination AR->Ubiquitination ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Activates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Expression->Cell_Growth Promotes AR_Degrader_1 This compound AR_Degrader_1->AR Binds DCAF16 DCAF16 E3 Ligase AR_Degrader_1->DCAF16 Recruits DCAF16->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome AR_Degraded AR Protein Degraded Proteasome->AR_Degraded AR_Degraded->AR_dimer Blocks

Caption: this compound mediated degradation of AR blocks downstream signaling.

Conclusion

This compound demonstrates a high degree of selectivity for the androgen receptor in preclinical models. The available proteomic data suggests that it has a clean off-target profile in the tested cancer cell line, a highly desirable characteristic for a therapeutic candidate. In comparison to other AR degraders like ARV-110 and ARD-61, this compound appears to be highly selective, although direct comparative studies using standardized panels are lacking. The identification of the progesterone receptor as an off-target for ARD-61 and UT-34 highlights the importance of comprehensive selectivity profiling. Further investigation, including broad kinase panel screening and proteomics in additional cell lines, will be crucial to fully elucidate the selectivity profile of this compound and its potential for clinical development.

References

Molecular Glues vs. PROTACs: A Comparative Analysis of Targeted Protein Degradation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeted protein degradation (TPD) is crucial for advancing novel therapeutics. Two leading strategies, molecular glues and Proteolysis Targeting Chimeras (PROTACs), offer distinct advantages and challenges in the quest to eliminate disease-causing proteins. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed protocols.

Targeted protein degradation has emerged as a revolutionary approach in drug discovery, moving beyond traditional inhibition to induce the selective removal of pathogenic proteins. By co-opting the cell's natural ubiquitin-proteasome system (UPS), both molecular glues and PROTACs can effectively target proteins previously considered "undruggable."[1] While both culminate in the degradation of a protein of interest (POI), their fundamental mechanisms of action, physicochemical properties, and discovery strategies differ significantly.

Molecular glues are small, monovalent molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, effectively "gluing" them together.[2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4] In contrast, PROTACs are larger, heterobifunctional molecules composed of two distinct ligands connected by a linker.[5] One ligand binds to the POI, while the other recruits an E3 ligase, bringing the two into close proximity to facilitate ubiquitination and degradation.[2]

Mechanism of Action: A Tale of Two Strategies

The core difference between molecular glues and PROTACs lies in their approach to forming the critical ternary complex, which consists of the target protein, the degrader molecule, and the E3 ligase.

Molecular Glues: These molecules typically bind to an E3 ligase, inducing a conformational change that creates a new surface for interaction with a "neosubstrate"—a protein that the E3 ligase would not normally recognize.[2] The molecular glue essentially expands the substrate scope of the E3 ligase. The discovery of molecular glues has often been serendipitous, stemming from phenotypic screens.

PROTACs: These molecules act as a bridge, with one end binding to the target protein and the other to an E3 ligase.[5] The linker connecting the two ligands plays a critical role in optimizing the orientation and stability of the ternary complex, which is a key determinant of degradation efficiency. The design of PROTACs is generally more rational and modular, allowing for the combination of different target-binding and E3 ligase-recruiting moieties.

Quantitative Performance: A Head-to-Head Comparison

Direct quantitative comparisons of molecular glues and PROTACs targeting the same protein are still emerging in the literature. However, we can analyze representative data for degraders of the well-studied bromodomain-containing protein 4 (BRD4) to illustrate key performance differences.

FeatureMolecular Glue (e.g., direct BRD4 degrader)PROTAC (e.g., BRD4-targeting PROTAC)
Molecular Weight (Da) Typically < 500Typically 700 - 1200
Degradation Efficacy (DC50) Potent, often in the nanomolar rangeHighly potent, often in the picomolar to nanomolar range
Maximum Degradation (Dmax) Can achieve >90% degradationCan achieve >95% degradation
Selectivity Can exhibit high selectivity for the target protein over closely related family membersSelectivity can be engineered through linker optimization and choice of ligands
Oral Bioavailability Generally higher due to smaller size and better adherence to Lipinski's Rule of FiveOften challenging due to larger size and higher lipophilicity
Blood-Brain Barrier Penetration More likely to penetrate the blood-brain barrierGenerally more challenging

Experimental Protocols

Accurate evaluation of molecular glues and PROTACs requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the POI-degrader-E3 ligase ternary complex.

Materials:

  • Tagged POI (e.g., GST-tagged)

  • Tagged E3 ligase (e.g., FLAG-tagged)

  • Degrader molecule (molecular glue or PROTAC)

  • AlphaLISA anti-tag donor and acceptor beads (e.g., Anti-GST Donor beads and Anti-FLAG Acceptor beads)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the degrader molecule. Prepare solutions of the tagged POI and E3 ligase at a fixed concentration in the assay buffer.

  • Assay Plate Setup: In a 384-well microplate, add the tagged POI, tagged E3 ligase, and the degrader molecule at various concentrations. Include controls with no degrader.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA donor and acceptor beads to each well.

  • Incubation in the Dark: Incubate the plate in the dark at room temperature for 1 hour.

  • Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed.

Protein Degradation Assay (Western Blot)

This assay measures the reduction in the levels of the target protein in cells treated with a degrader.[6]

Materials:

  • Cell line expressing the POI

  • Degrader molecule

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a range of concentrations of the degrader molecule for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the level of protein degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Proteomics-Based Selectivity Profiling (Mass Spectrometry)

This method provides a global view of protein level changes in response to degrader treatment, assessing the selectivity of the compound.

Materials:

  • Cell line

  • Degrader molecule

  • Lysis buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Protocol:

  • Cell Treatment and Lysis: Treat cells with the degrader or vehicle control and lyse the cells as described for the Western blot protocol.

  • Protein Digestion: Quantify the protein in each lysate and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify thousands of proteins.

  • Data Analysis: Compare the protein abundance profiles between the degrader-treated and vehicle-treated samples to identify proteins that are significantly downregulated. This will reveal both the intended target and any potential off-target effects.

Visualizing the Mechanisms

To further illustrate the distinct mechanisms of molecular glues and PROTACs, the following diagrams depict their modes of action.

molecular_glue cluster_0 Molecular Glue Mechanism E3 E3 Ligase POI Protein of Interest (POI) E3->POI recruits neosubstrate Ub Ubiquitin MG Molecular Glue MG->E3 binds & alters surface Proteasome Proteasome POI->Proteasome Degradation Ub->POI Ubiquitination

Caption: Mechanism of a molecular glue.

protac cluster_1 PROTAC Mechanism E3_P E3 Ligase Ub_P Ubiquitin PROTAC PROTAC PROTAC->E3_P binds E3 Ligase POI_P Protein of Interest (POI) PROTAC->POI_P binds POI Proteasome_P Proteasome POI_P->Proteasome_P Degradation Ub_P->POI_P Ubiquitination

Caption: Mechanism of a PROTAC.

experimental_workflow cluster_2 Comparative Experimental Workflow start Select Target Protein design Design/Screen Molecular Glue & PROTAC start->design synthesis Synthesize Compounds design->synthesis ternary_assay Ternary Complex Formation Assay (e.g., AlphaLISA) synthesis->ternary_assay degradation_assay Protein Degradation Assay (Western Blot) Determine DC50 & Dmax ternary_assay->degradation_assay selectivity_assay Proteomics for Selectivity Profiling degradation_assay->selectivity_assay pk_studies Pharmacokinetic Studies selectivity_assay->pk_studies end Comparative Analysis pk_studies->end

Caption: Workflow for comparative analysis.

Conclusion

Both molecular glues and PROTACs represent powerful and distinct strategies for targeted protein degradation. Molecular glues offer the advantage of smaller size and potentially better drug-like properties, though their discovery has historically been less predictable.[3] PROTACs, with their modular design, allow for a more rational and versatile approach to targeting a wide range of proteins.[4] The choice between these modalities will depend on the specific target, the desired therapeutic profile, and the drug discovery strategy. As our understanding of the intricacies of the ubiquitin-proteasome system deepens, we can expect to see further innovation in both of these exciting areas of therapeutic development.

References

A Comparative Guide to Selective Androgen Receptor Degraders: AR Degrader-1 vs. Other SARDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for androgen receptor (AR)-driven malignancies, particularly prostate cancer, is rapidly evolving. Beyond traditional receptor antagonism, the targeted degradation of the AR protein has emerged as a powerful approach to overcome resistance mechanisms. This guide provides an objective comparison of AR Degrader-1, a novel molecular glue degrader, with other prominent Selective Androgen Receptor Degraders (SARDs), primarily focusing on Proteolysis Targeting Chimeras (PROTACs).

Introduction to SARDs: A New Paradigm in AR-Targeted Therapy

Selective Androgen Receptor Degraders (SARDs) represent a class of molecules designed to eliminate the AR protein within cancer cells. Unlike conventional antagonists that merely block AR activity, SARDs hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to tag the AR protein for destruction. This approach offers the potential for a more profound and sustained inhibition of AR signaling, which is a key driver of prostate cancer progression.

Two major classes of SARDs have shown significant promise:

  • Molecular Glue Degraders: These are small molecules that induce a neo-interface between the target protein (AR) and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. This compound is a prime example of this class.

  • PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules consisting of a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This proximity-inducing mechanism facilitates the transfer of ubiquitin from the E3 ligase to the AR.

This guide will delve into the mechanisms, performance, and experimental validation of this compound in comparison to well-characterized AR-targeting PROTACs such as ARV-110 and ARD-69.

Mechanisms of Action: Molecular Glues vs. PROTACs

The fundamental difference between this compound and PROTAC SARDs lies in their mode of recruiting the E3 ligase to the androgen receptor.

This compound: A Molecular Glue Approach

This compound (also known as Compound ML 2-9) functions as a molecular glue, inducing a novel protein-protein interaction between the androgen receptor and the DDB1-CUL4A-associated factor 16 (DCAF16) E3 ubiquitin ligase.[1] This induced proximity leads to the polyubiquitination of the AR, marking it for degradation by the proteasome. This mechanism is distinct from the ternary complex formation facilitated by PROTACs.

cluster_0 Molecular Glue Mechanism (this compound) AR AR DCAF16_E3 DCAF16 E3 Ligase AR->DCAF16_E3 Induced Interaction Proteasome Proteasome AR->Proteasome Enters Ub Ubiquitin DCAF16_E3->Ub Transfers AR_Degrader_1 This compound AR_Degrader_1->AR Binds AR_Degrader_1->DCAF16_E3 Recruits Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Ub->AR Tags for Degradation

Mechanism of this compound.

PROTAC SARDs: A Bifunctional Approach

PROTACs, such as ARV-110 and ARD-69, are larger molecules with two distinct heads connected by a linker. One head binds to the androgen receptor, while the other binds to an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). This bifunctional nature physically brings the AR and the E3 ligase into close proximity, forming a ternary complex that facilitates AR ubiquitination and degradation.

cluster_1 PROTAC Mechanism (e.g., ARV-110, ARD-69) AR AR E3_Ligase E3 Ligase (VHL/CRBN) AR->E3_Ligase Forms Ternary Complex Proteasome Proteasome AR->Proteasome Enters Ub Ubiquitin E3_Ligase->Ub Transfers PROTAC PROTAC PROTAC->AR Binds PROTAC->E3_Ligase Binds Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Ub->AR Tags for Degradation cluster_2 Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection & Imaging Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis cluster_3 MTT Assay Workflow Cell_Seeding 1. Cell Seeding Treatment 2. Compound Treatment Cell_Seeding->Treatment MTT_Addition 3. MTT Reagent Addition Treatment->MTT_Addition Incubation 4. Incubation MTT_Addition->Incubation Solubilization 5. Formazan Solubilization Incubation->Solubilization Absorbance 6. Absorbance Reading Solubilization->Absorbance Analysis 7. Data Analysis Absorbance->Analysis cluster_4 Androgen Receptor Signaling Pathway Androgen Androgen AR_Cytoplasm AR (Cytoplasm) Androgen->AR_Cytoplasm Binds AR_Nucleus AR (Nucleus) AR_Cytoplasm->AR_Nucleus Translocates ARE Androgen Response Element (DNA) AR_Nucleus->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

References

Unveiling the Selectivity of AR Degrader-1: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of oncology, the specificity of a targeted therapeutic is paramount. This guide provides a detailed comparative analysis of the cross-reactivity profile of AR Degrader-1 (ML 2-9), a novel monovalent molecular glue androgen receptor (AR) degrader. By leveraging quantitative proteomics data, we objectively compare its selectivity against other AR degraders, offering valuable insights for advancing prostate cancer research.

This compound operates through a distinct mechanism, recruiting the DCAF16 E3 ligase to induce the degradation of the androgen receptor. This targeted protein degradation offers a promising strategy to overcome resistance to conventional AR antagonists. However, understanding the potential for off-target effects is a critical step in preclinical development. This guide presents a comprehensive overview of the cross-reactivity studies of this compound and compares its performance with the well-characterized PROTAC AR degrader, ARV-110.

Comparative Selectivity Profile: this compound vs. ARV-110

The selectivity of this compound was rigorously assessed using unbiased, quantitative mass spectrometry-based proteomics. This powerful technique allows for the global analysis of protein levels within cancer cells following treatment with the degrader. The results demonstrate a high degree of selectivity for the androgen receptor.

In these studies, LNCaP prostate cancer cells were treated with this compound, and the subsequent changes in the proteome were quantified. The analysis revealed that besides the intended target, the androgen receptor, only a small number of other proteins were significantly downregulated. This indicates a very focused and selective degradation profile.

Target ProteinFold ReductionFunction
Androgen Receptor (AR) Significant Primary Target
ADCY5>4-foldAdenylate cyclase type 5
CDK1>4-foldCyclin-dependent kinase 1
MID1PIP1>4-foldMID1 interacting protein 1
KLHDC2>4-foldKelch domain containing 2
SBNO1>4-foldStrawberry notch homolog 1
FBXO28>4-foldF-box protein 28
Table 1: Off-Target Proteins of this compound Identified by Quantitative Proteomics.

In contrast, ARV-110, a PROTAC degrader that recruits the Cereblon E3 ligase, has also been shown to be a potent and selective AR degrader. While detailed head-to-head quantitative proteomics data is not publicly available in the same format as for this compound, studies on ARV-110 have consistently highlighted its high selectivity in global proteomics analyses, with a half-maximal degradation concentration (DC50) in the low nanomolar range[1]. The primary mechanism of ARV-110 involves forming a ternary complex between the androgen receptor and the Cereblon E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the receptor[2].

The different E3 ligases recruited by this compound (DCAF16) and ARV-110 (Cereblon) may contribute to their distinct off-target profiles. The data available for this compound provides a clear and quantitative picture of its selectivity, a crucial dataset for researchers evaluating its therapeutic potential.

Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing degrader selectivity.

Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation AR_Degrader_1 This compound Ternary_Complex AR - Degrader - DCAF16 Ternary Complex AR_Degrader_1->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds DCAF16_E3_Ligase DCAF16 E3 Ligase DCAF16_E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Results in

Caption: Mechanism of this compound.

Proteomics Workflow for Cross-Reactivity Cell_Culture 1. Cell Culture (e.g., LNCaP cells) Treatment 2. Treatment (Vehicle vs. This compound) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis and Protein Extraction Treatment->Cell_Lysis Protein_Digestion 4. Protein Digestion (e.g., with Trypsin) Cell_Lysis->Protein_Digestion LC_MS_MS 5. LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Data_Analysis 6. Data Analysis and Protein Quantification LC_MS_MS->Data_Analysis Target_Identification 7. Identification of Downregulated Proteins Data_Analysis->Target_Identification

Caption: Proteomics Workflow.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of cross-reactivity data. Below are the protocols for the key experiments cited in this guide.

Quantitative Mass Spectrometry-Based Proteomics

This protocol outlines the general steps for a quantitative proteomics experiment to assess protein degradation.

1. Cell Culture and Treatment:

  • LNCaP cells are cultured in appropriate media until they reach 70-80% confluency.

  • Cells are then treated with either a vehicle control (e.g., DMSO) or a specified concentration of this compound for a designated time period (e.g., 24 hours).

2. Cell Lysis and Protein Extraction:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.

  • Cell pellets are lysed in a buffer containing protease and phosphatase inhibitors to ensure protein integrity.

  • The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

3. Protein Digestion:

  • An equal amount of protein from each sample is taken for digestion.

  • Proteins are typically denatured, reduced, and alkylated to facilitate enzymatic digestion.

  • Trypsin is added to digest the proteins into smaller peptides.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The resulting peptide mixtures are separated by reverse-phase liquid chromatography.

  • The separated peptides are then ionized and analyzed by a high-resolution mass spectrometer.

  • The mass spectrometer acquires MS1 spectra to measure peptide abundance and MS2 spectra for peptide sequencing and identification.

5. Data Analysis:

  • The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).

  • Peptides and proteins are identified by searching the MS2 spectra against a protein database.

  • The relative abundance of proteins between the vehicle- and degrader-treated samples is quantified based on the intensity of the corresponding peptides in the MS1 spectra.

  • Statistical analysis is performed to identify proteins that are significantly downregulated upon treatment with the degrader.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify direct target engagement of a compound in a cellular environment.

1. Cell Treatment:

  • Intact cells are treated with either a vehicle control or the test compound for a specific duration.

2. Heating:

  • The cell suspensions are aliquoted and heated to a range of different temperatures. The binding of a ligand (the degrader) can stabilize the target protein, increasing its melting temperature.

3. Cell Lysis and Separation:

  • After heating, the cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

4. Protein Detection:

  • The amount of soluble target protein remaining at each temperature is quantified using methods such as Western blotting or ELISA.

5. Data Analysis:

  • A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve in the presence of the compound compared to the vehicle control indicates target engagement.

Conclusion

The quantitative proteomics data for this compound reveals a highly selective profile, with off-target effects limited to a small number of proteins. This high degree of selectivity, a critical attribute for any targeted therapy, underscores its potential as a promising therapeutic candidate for androgen receptor-driven cancers. The comparison with ARV-110, another selective AR degrader with a different mechanism of action, provides a valuable context for researchers in the field. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the cross-reactivity of this compound and other novel protein degraders. This guide serves as a resource to facilitate informed decision-making in the advancement of next-generation cancer therapies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AR Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of AR Degrader-1, a potent small molecule used in research, is critical to ensure laboratory safety and environmental protection. As a member of the Proteolysis Targeting Chimera (PROTAC) class of molecules, this compound is designed to co-opt the cell's natural protein disposal machinery.[1][2][3] While specific disposal guidelines are contingent on the compound's unique chemical and toxicological properties, which must be detailed in the manufacturer-provided Safety Data Sheet (SDS), general best practices for potent research compounds should be strictly followed. Researchers must always consult the SDS for this compound before handling or disposal.

Standard Operating Procedure for Disposal

The following step-by-step guide outlines the standard procedure for the disposal of research-grade small molecule compounds like this compound. This procedure is based on general laboratory safety principles and should be adapted to comply with local and institutional regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound and its waste within a certified chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common standard, but consult the SDS for specific recommendations).

  • Avoid inhalation of dust or aerosols. For solid compounds, handle with care to prevent dust generation. For solutions, prevent splashing and aerosolization.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and its solvent if applicable.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should typically be collected separately.

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container for hazardous chemical waste.

3. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards as indicated in the SDS (e.g., "Toxic").

  • Keep waste containers sealed when not in use.

  • Store waste in a designated, secondary containment area away from general lab traffic and incompatible chemicals.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Never dispose of this compound or its contaminated waste down the drain or in the regular trash.

Quantitative Data Summary for Disposal

ParameterSpecificationRationale
Waste Category Chemical Hazardous WasteDue to the potent biological activity and potential unknown toxicity of a research compound.
Solid Waste Container Lined, sealable, rigid containerTo prevent leakage and exposure.
Liquid Waste Container Sealable, chemical-resistant bottle (e.g., HDPE or glass)To safely contain liquid waste and prevent spills and evaporation.
Labeling Requirements "Hazardous Waste," Chemical Name, Hazard SymbolsTo comply with regulations and ensure safe handling by waste management personnel.
Storage Location Designated satellite accumulation area with secondary containmentTo prevent spills and contamination in the event of a container failure.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

Workflow for Chemical Waste Disposal A Start: Handling this compound B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE B->C D Generate Waste (Solid, Liquid, Sharps) C->D E Segregate Waste by Type D->E F Solid Waste Container E->F G Liquid Waste Container E->G H Sharps Waste Container E->H I Label Containers Correctly F->I G->I H->I J Store in Designated Area I->J K Contact EHS for Pickup J->K L End: Proper Disposal K->L

Caption: Logical steps for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling AR Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides critical safety and logistical guidance for the handling and disposal of AR Degrader-1. As a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this information is synthesized from safety protocols for similar potent small molecule inhibitors and androgen receptor degraders. A thorough risk assessment should be conducted for your specific experimental context, and all institutional and local safety regulations must be followed.

I. Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to potent research compounds like this compound. The following table outlines the recommended PPE for various laboratory activities.

ActivityRequired PPEAdditional Recommendations
Handling Solid Compound (e.g., weighing, preparing solutions)- Chemical-resistant nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood or a ventilated balance enclosure.- Consider double-gloving for added protection.[1]
Working with Solutions - Chemical-resistant nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- A face shield should be worn in addition to goggles if there is a significant splash hazard.[1]
General Laboratory Work (in the vicinity of the compound)- Safety glasses- Laboratory coat- Closed-toe shoes- Wear long pants to protect your legs.[1]

Note: Always inspect gloves for any signs of damage before use and wash hands thoroughly after handling the compound.[1] All disposable PPE should be considered contaminated and disposed of as hazardous waste.

II. Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All manipulations of solid this compound and concentrated solutions must be performed in a certified chemical fume hood to minimize the risk of inhalation.[1][2]

  • Safety Stations: Ensure that a fully functional eye wash station and safety shower are readily accessible in the laboratory.[1]

B. Procedural Guidance:

  • Preparation: Before handling the compound, don all required PPE. Cover the work surface with disposable, absorbent bench paper.[1]

  • Weighing: If using the solid form, accurately weigh the necessary amount within a chemical fume hood or a ventilated enclosure to prevent the generation of airborne particles.[1]

  • Solubilization: When preparing solutions, add the solvent to the solid compound slowly and carefully to prevent splashing.[1] this compound is often supplied as a solid or in a DMSO solution.[3]

  • Storage: Store the compound as recommended by the supplier, which may be at room temperature for short periods or at -20°C to -80°C for long-term storage of solutions.[3][4]

C. Spill Management:

  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it into a sealed container, and dispose of it as hazardous chemical waste.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

D. Disposal Plan:

All waste containing this compound is to be treated as hazardous chemical waste.

  • Solid Waste: All contaminated disposable items, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this waste down the drain.[1]

III. Quantitative Data Summary

The following table summarizes key quantitative data for representative androgen receptor degraders.

Compound NameTargetDC₅₀Cell LineReference
PROTAC AR-V7 degrader-1AR-V70.32 µM22Rv1[3]
ARD-61AR, PR0.15 nM (PR)T47D[5]

DC₅₀ represents the concentration of the degrader required to reduce the level of the target protein by 50%.

IV. Experimental Protocol: Western Blot for AR Degradation

This protocol outlines a general method for assessing the efficacy of this compound in reducing androgen receptor levels in a cell-based assay.

Objective: To quantify the degradation of the androgen receptor in a prostate cancer cell line (e.g., LNCaP or 22Rv1) following treatment with this compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, 22Rv1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-AR and anti-loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture the chosen prostate cancer cell line to 70-80% confluency.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the degrader. Include a vehicle-only (DMSO) control. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer to extract total protein.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Resolve equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.[6]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the androgen receptor.

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.[2]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

  • Data Analysis: Quantify the band intensities for the androgen receptor and the loading control. Normalize the AR signal to the loading control to determine the relative decrease in AR levels at different concentrations of the degrader.[2]

V. Visualized Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive Compound Store Store Appropriately (-20°C / -80°C) Receive->Store Risk Conduct Risk Assessment Receive->Risk PPE Don Appropriate PPE Risk->PPE Weigh Weigh Solid PPE->Weigh Solubilize Prepare Stock Solution Weigh->Solubilize Dilute Prepare Working Dilutions Solubilize->Dilute Experiment Perform Experiment Dilute->Experiment SolidWaste Collect Contaminated Solid Waste Experiment->SolidWaste LiquidWaste Collect Contaminated Liquid Waste Experiment->LiquidWaste Dispose Dispose as Hazardous Waste SolidWaste->Dispose LiquidWaste->Dispose

Caption: Workflow for Safe Handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.